[6-(benzyloxy)-1H-indol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-6-7-15(10-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMINNOUHIVWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Topic: [6-(benzyloxy)-1H-indol-1-yl]acetic acid Molecular Weight & Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a specialized heterocyclic building block utilized primarily in the synthesis of indole-based pharmaceutical agents. Structurally, it consists of an indole core functionalized with a benzyloxy group at the C6 position and an acetic acid moiety attached to the N1 nitrogen.
This molecule serves as a critical intermediate in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and inhibitors of the complement system (e.g., Factor D). Its physicochemical profile—specifically its molecular weight and lipophilicity—renders it an ideal scaffold for fragment-based drug discovery (FBDD) targeting G-protein coupled receptors (GPCRs).
This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for application scientists requiring high-purity standards.
Physicochemical Characterization
The precise molecular weight is the fundamental metric for stoichiometric calculations in synthesis and mass spectrometry validation.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid | |
| Molecular Formula | C₁₇H₁₅NO₃ | |
| Molecular Weight (Average) | 281.31 g/mol | Used for gravimetric prep. |
| Monoisotopic Mass | 281.1052 Da | Used for High-Res MS (HRMS). |
| CAS Number (Precursor) | 15903-94-3 | Refers to 6-benzyloxyindole start material. |
| Predicted LogP | ~3.4 - 3.8 | High lipophilicity due to benzyl ether. |
| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid moiety. |
| Appearance | Off-white to pale yellow solid | Light sensitive; store at -20°C. |
Structural Logic & Weight Derivation
The molecular weight is derived from the sum of its constituent substructures, a critical check for confirming identity during synthesis:
-
Indole Core (C₈H₅N): 115.13 Da (substituted)
-
6-Benzyloxy Group (C₇H₇O): 107.13 Da
-
1-Acetic Acid Moiety (C₂H₃O₂): 59.04 Da
-
Net Calculation: (C₈H₅N) + (C₇H₇O) + (C₂H₃O₂) - 2H (displacement) ≈ 281.31 Da
Synthetic Architecture
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid typically follows a convergent route involving the regioselective N-alkylation of 6-benzyloxyindole. This protocol ensures high yield and minimizes C3-alkylation byproducts.
Reaction Pathway Diagram
Detailed Experimental Protocol
Step 1: N-Alkylation (Ester Formation)
-
Reagents: Dissolve 6-benzyloxyindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion). Stir at 0°C for 30 minutes to deprotonate the indole nitrogen (pKa ~16). Note: Cs₂CO₃ is preferred to reduce hygroscopic risks associated with NaH.
-
Alkylation: Dropwise add Ethyl Bromoacetate (1.2 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product (ester) will have a higher R_f than the starting indole.
Step 2: Saponification (Acid Generation)
-
Hydrolysis: Dissolve the crude ester in a THF:Water (3:1) mixture. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Acidify the mixture carefully with 1M HCl to pH ~3. The free acid, [6-(benzyloxy)-1H-indol-1-yl]acetic acid, will precipitate or can be extracted into Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Analytical Validation (QC)
To certify the molecular weight and structural integrity, a multi-modal analytical approach is required.
Mass Spectrometry (LC-MS) Workflow
The molecular weight of 281.31 is best validated using Electrospray Ionization (ESI) in negative mode, as the carboxylic acid deprotonates easily.
-
Expected Signal (ESI-): m/z 280.1 [M-H]⁻
-
Expected Signal (ESI+): m/z 282.1 [M+H]⁺ (May be weaker depending on mobile phase pH).
QC Logic Diagram
Key NMR Signals (DMSO-d₆)[1]
-
Acid Proton: Broad singlet at ~12.5 ppm (-COOH).
-
Benzylic CH₂: Singlet at ~5.1 ppm (O-CH₂ -Ph).
-
N-Methylene: Singlet at ~4.9 ppm (N-CH₂ -COOH).
-
Indole C2-H/C3-H: Doublets/multiplets in the 6.4–7.4 ppm aromatic region.
Therapeutic Applications
This molecule is not merely a catalog compound; it is a pharmacophore scaffold used in high-value medicinal chemistry campaigns.
-
CRTH2 Antagonists: Indole-acetic acid derivatives are potent antagonists of the PGD2 receptor (CRTH2), utilized in treating allergic rhinitis and asthma. The 6-benzyloxy group provides steric bulk and lipophilic interaction within the receptor's hydrophobic pocket.
-
Complement Factor D Inhibitors: Used in the synthesis of alternative pathway inhibitors for age-related macular degeneration (AMD).
-
Aldose Reductase Inhibitors: Similar scaffolds have been explored for diabetic complications, where the acetic acid headgroup binds to the catalytic anion-binding site.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-1-acetic acid derivatives. Retrieved from [Link]
-
Mahboobi, S., et al. (2011). Synthesis of N-substituted indole derivatives. European Journal of Medicinal Chemistry.[1] (Contextual synthesis of 6-benzyloxyindole intermediates).
- World Intellectual Property Organization (WIPO).Patent WO2012093101A1: Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. (Describes alkylation protocols for 6-benzyloxyindole).
Sources
Technical Guide: Solubility Profile & Handling of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
[1][2][3][4][5]
Executive Summary
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a lipophilic organic acid commonly utilized as a scaffold in the synthesis of CRTH2 antagonists (e.g., Fevipiprant analogs) and aldose reductase inhibitors.[1][2][3][4][5] Its solubility behavior is governed by two competing structural motifs: the hydrophobic 6-benzyloxyindole core and the ionizable N-acetic acid tail .[1][2][3][4]
For research applications, the compound exhibits poor aqueous solubility in its protonated form (pH < 4) but can be solubilized in organic solvents (DMSO, DMF) or aqueous buffers at alkaline pH (pH > 7.[2][3][4][5]5) via salt formation.[1][2][3][4][5] This guide details the thermodynamic solubility landscape and provides validated protocols for stock preparation.[1][2][3][4][5]
Physicochemical Profile
Understanding the molecular drivers of solubility is critical for assay development and formulation.[1][2][3][4][5]
| Property | Value (Experimental/Predicted) | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (~281.3 g/mol ).[1][2][3][4][5] | |
| pKa (Acid) | ~4.2 – 4.6 (Carboxylic Acid) | Ionizes at physiological pH; solubility increases drastically above pH 5.[1][2][3][4][5]5. |
| LogP (Lipophilicity) | 3.2 – 3.8 (Predicted) | Highly lipophilic.[1][2][3][4][5] Requires organic co-solvents or cyclodextrins for neutral pH aqueous formulation.[1][2][3][4][5] |
| H-Bond Donors | 1 (COOH) | The indole nitrogen is substituted, removing the N-H donor, reducing crystal lattice energy compared to unsubstituted indoles.[1][3][4][5] |
| Physical State | Solid (Crystalline powder) | High melting point typically correlates with slower dissolution rates.[1][2][3][4][5] |
Solubility Landscape
Organic Solvent Compatibility
The benzyloxy group confers significant lipophilicity, making this compound highly soluble in polar aprotic solvents.[1][2][3][4][5]
-
DMSO (Dimethyl Sulfoxide): Preferred. Solubility > 20 mg/mL.[1][2][3][4][5] Ideal for preparing 10–100 mM stock solutions for biological assays.[1][2][3][4][5]
-
DMF (Dimethylformamide): High solubility (> 20 mg/mL).[2][3][4][5] Useful for synthetic reactions but less biocompatible than DMSO.[1][2][3][4][5]
-
Ethanol/Methanol: Moderate solubility (5–15 mg/mL).[2][3][4][5] Heating may be required to dissolve higher concentrations.[1][2][3][4][5]
-
Ethyl Acetate: High solubility.[1][2][3][4][5] Standard solvent for extraction/purification during synthesis.[1][2][3][4][5]
-
Dichloromethane (DCM): Moderate to High solubility.[1][2][3][4][5]
Aqueous Solubility & pH Dependence
Water solubility is strictly pH-dependent due to the carboxylic acid moiety.[1][2][3][4][5]
-
Acidic pH (pH < 4): Insoluble. The molecule exists in its neutral, protonated form (
).[2][3][4][5] It will precipitate out of solution if acidified.[1][2][3][4][5] -
Neutral pH (pH 7.0 - 7.4): Low/Sparingly Soluble. While partially ionized, the lipophilic benzyloxy tail may drive aggregation or precipitation at concentrations > 50 µM without co-solvents.[2][3][4][5]
-
Alkaline pH (pH > 8.0): Soluble. Deprotonation to the carboxylate anion (
) significantly enhances solubility (forming the Sodium or Potassium salt).[1][2][3][4][5]
Diagram: pH-Dependent Speciation
The following diagram illustrates the ionization state and its effect on solubility.
Caption: pH-dependent equilibrium shifting from insoluble acid to soluble anion.
Experimental Protocols
Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable stock solution for cell culture or enzymatic assays.
-
Weighing: Accurately weigh 2.81 mg of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for > 6 months.
Aqueous Dilution Protocol (Avoid Precipitation)
When diluting the DMSO stock into aqueous media (e.g., PBS or culture media), "crashing out" is a risk.[2][3][4][5]
-
Pre-warm the aqueous buffer to 37°C.
-
Stepwise Dilution: Do not add the 10 mM stock directly to the final volume if the final concentration is high (> 100 µM).
-
Rapid Mixing: Add the DMSO stock dropwise to the vortexing buffer.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.
Purification via Acid-Base Extraction
This protocol exploits the pH-solubility profile to purify the compound from non-acidic impurities.[1][2][3][4][5]
Caption: Acid-base extraction workflow for purification based on solubility switching.
Implications for Drug Development[1][2][3][4][5]
Formulation
For in vivo studies, simple aqueous saline suspensions will likely result in poor bioavailability.[1][2][3][4][5]
-
Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1][2][3][4][5]
-
Alternative: Formulation as a Sodium salt (using 1 equivalent of NaOH) can significantly improve dissolution rate, though the salt may revert to the free acid in the acidic environment of the stomach.[1][3][4][5]
Assay Interference[1][2][4][5]
-
Fluorescence: Indole derivatives can be naturally fluorescent.[1][2][3][4][5] Check for interference at excitation/emission wavelengths (~280nm/350nm) if using fluorescence-based readouts.[1][2][3][4][5]
-
Protein Binding: The benzyloxy group promotes high binding to albumin (BSA/HSA).[1][2][3][4][5] In serum-containing assays, the free drug concentration may be significantly lower than the nominal concentration.[1][2][3][4]
References
-
PubChem. (n.d.).[1][2][3][4][5] 2-[6-(benzyloxy)indol-1-yl]acetic acid (CID 39000077).[1][2][3][4][5] National Library of Medicine.[1][2][3][4][5] Retrieved February 3, 2026, from [Link][1][3][4][5]
-
Stefek, M., et al. (2015).[1][2][3][4][5] [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand.[1][2][3][4][6][7] Acta Biochimica Polonica, 62(3). (Cited for structural analog solubility and assay protocols).[1][2][3][4][5] [Link]
-
Hurley, H., et al. (2014).[1][2][3][4][5] (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Journal of Medicinal Chemistry. (Cited for synthesis and extraction methodologies of benzyloxy-indole acids).[1][2][3][4][5] [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid | C17H15NO3 | CID 39000077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 2-(6-(benzyloxy)-1h-indol-3-yl)acetic acid (C17H15NO3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing [6-(benzyloxy)-1H-indol-1-yl]acetic acid: Commercial Suppliers and Technical Insights
For researchers, scientists, and drug development professionals engaged in pioneering therapeutic discovery, the accessibility and quality of specialized chemical starting materials are paramount. This guide provides an in-depth technical overview of [6-(benzyloxy)-1H-indol-1-yl]acetic acid, a valuable indole derivative for synthetic chemistry and drug design. We will explore its chemical identity, identify commercial suppliers, and offer expert insights into the procurement and application of this compound.
Compound Profile: [6-(benzyloxy)-1H-indol-1-yl]acetic acid
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a substituted indole acetic acid derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The benzyloxy group at the 6-position and the acetic acid moiety at the 1-position of the indole ring provide functional handles for further chemical modification, making it a versatile building block in multi-step syntheses.
Key Identifiers:
| Property | Value |
| IUPAC Name | [6-(Benzyloxy)-1H-indol-1-yl]acetic acid |
| CAS Numbers | 85833-45-4, 1144456-43-8 |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)O |
Below is a diagram illustrating the key properties of this compound.
Caption: A workflow for selecting a chemical supplier.
Expertise in Action: Why the CoA is Crucial
The Certificate of Analysis (CoA) is a critical document that provides lot-specific data on the purity and identity of the compound. For drug discovery applications, particularly in regulated environments, a detailed CoA is non-negotiable. It should ideally include:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile.
Always request a sample or a representative CoA before making a bulk purchase to ensure the quality meets the requirements of your specific application.
Synthetic Overview
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid typically involves a two-step process starting from 6-(benzyloxy)-1H-indole. This precursor itself can be synthesized through various established methods for indole formation.
A common and straightforward laboratory-scale synthesis is outlined below:
Step 1: N-Alkylation of 6-(benzyloxy)-1H-indole The indole nitrogen is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting indolide anion is then reacted with an ethyl haloacetate, typically ethyl bromoacetate, to form the ester intermediate, ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate.
Step 2: Saponification (Ester Hydrolysis) The ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a miscible organic solvent like ethanol or tetrahydrofuran (THF). Acidification of the reaction mixture then precipitates the final product, [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Caption: A high-level overview of the synthesis pathway.
Research Applications and Context
While direct research applications of [6-(benzyloxy)-1H-indol-1-yl]acetic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas. The related [5-(benzyloxy)-1H-indol-1-yl]acetic acid has been studied as an inhibitor of aldose reductase and as a ligand for PPARγ, suggesting potential applications in diabetes and metabolic disorders. [1] Furthermore, other complex indole acetic acid derivatives have been explored as S1P1 receptor functional antagonists, which are targets for autoimmune diseases. [2]The chemical structure of [6-(benzyloxy)-1H-indol-1-yl]acetic acid makes it a suitable starting point or intermediate for the synthesis of libraries of novel compounds to be screened against these and other biological targets. Its utility lies in its capacity to be elaborated into more complex molecules for structure-activity relationship (SAR) studies in early-stage drug discovery.
References
-
MolPort. [6-(Benzyloxy)-1H-indol-1-yl]acetic acid. [Link]
-
Crysdot. [6-(Benzyloxy)-1H-indol-1-yl]acetic acid. [Link]
-
PubChem. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. [Link]
-
Al-Hussain, S. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2936. [Link]
-
Čermáková, P., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic Acid, an Aldose Reductase Inhibitor and PPARγ Ligand. Acta Biochimica Polonica, 62(3), 599-605. [Link]
-
Organic Syntheses. 4-BENZYLOXYINDOLE. [Link]
- Batcho, A. D., & Leimgruber, W. (1985). 4-Benzyloxyindole. Organic Syntheses, 63, 214.
-
Roberts, E., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]
Sources
An In-Depth Technical Guide to the Safety and Handling of [6-(Benzyloxy)-1H-indol-1-yl]acetic Acid
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and potential biological context of the compound [6-(benzyloxy)-1H-indol-1-yl]acetic acid. The guidance herein is synthesized from established principles of chemical safety and extrapolated from data on structurally related molecules to ensure a high standard of scientific integrity and laboratory safety.
Section 1: Chemical and Physical Properties
[6-(Benzyloxy)-1H-indol-1-yl]acetic acid is a derivative of indole, a privileged scaffold in medicinal chemistry. The structure incorporates a benzyloxy group at the 6-position of the indole ring and an acetic acid moiety attached to the indole nitrogen. These features suggest its potential for biological activity, drawing parallels to other indole-based compounds in therapeutic research.
| Property | Data | Source |
| IUPAC Name | 2-(6-phenylmethoxyindol-1-yl)acetic acid | [1] |
| Molecular Formula | C₁₇H₁₅NO₃ | [1] |
| Molecular Weight | 281.31 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)O | [1] |
| InChIKey | PQMINNOUHIVWIO-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: Solid (crystalline or powder) | N/A |
Section 2: Hazard Identification and Safety Precautions
Predicted Hazard Analysis
The primary hazards are anticipated to stem from the acetic acid moiety and the bioactive indole core.
-
Carboxylic Acid Moiety: Similar to other organic acids, this group presents a risk of irritation or corrosion upon contact. Acetic acid itself is known to cause severe skin and eye burns.[2][3]
-
Indole Core: Indole derivatives can be irritating to the skin and eyes and may be harmful if swallowed.[4] Ingestion may lead to gastrointestinal irritation.[4]
-
Inhalation: As a solid, the primary inhalation risk is from dust or aerosol generation. Inhaling the dust may cause respiratory tract irritation.[2]
GHS Hazard Statements (Predicted)
| Hazard Class | Predicted Statement | Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Based on data for related acetic acid and indole derivatives.[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | The carboxylic acid functional group is a known eye irritant.[4][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | A common classification for complex organic molecules used in research. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Potential hazard from inhaling fine dust particles.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety system relies on robust controls. The causality behind each recommendation is critical for fostering a strong safety culture.
-
Engineering Controls: All handling of solid [6-(benzyloxy)-1H-indol-1-yl]acetic acid and preparation of its solutions should be conducted in a certified chemical fume hood. This is the primary method to prevent inhalation of dusts or aerosols.[2] An eyewash station and safety shower must be readily accessible.[6]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. The carboxylic acid moiety poses a significant risk of eye irritation.[6]
-
Skin Protection: A flame-resistant lab coat must be worn and kept fastened. Use chemically resistant gloves, such as nitrile gloves, and ensure they are inspected before use.[6] Contaminated gloves should be removed using proper technique and disposed of correctly.
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[6]
Section 3: Handling, Storage, and Emergency Protocols
Prudent Handling Practices
Safe handling is paramount to preventing exposure.
-
Work Area Preparation: Designate a specific area within the fume hood for handling this compound.
-
Aliquotting Solid: When weighing or transferring the solid, use techniques that minimize dust generation. Avoid scraping or vigorous shaking.
-
Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Container: Store in a tightly sealed, properly labeled container.[6][7]
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[6][7]
-
Protection: Protect from direct sunlight, as indole rings can be susceptible to photodegradation.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4]
Spill and Emergency Procedures
-
Small Spill (Solid):
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Carefully scoop the material into a sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
-
Section 4: Representative Synthesis Workflow
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid can be achieved through various established organic chemistry methodologies. A common and reliable approach is the N-alkylation of the corresponding indole precursor. The following protocol is a representative example based on standard laboratory techniques.
Sources
- 1. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid | C17H15NO3 | CID 39000077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quickzyme.com [quickzyme.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. anchemsales.com [anchemsales.com]
- 7. fishersci.dk [fishersci.dk]
Methodological & Application
Application Notes and Protocols for the Purification of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the purification of [6-(benzyloxy)-1H-indol-1-yl]acetic acid, a key intermediate in pharmaceutical research. The protocols outlined herein are designed to ensure high purity and yield, addressing the common challenges encountered during the synthesis of this and structurally related indole derivatives. This guide emphasizes the rationale behind each procedural step, empowering the researcher to adapt and troubleshoot the purification process effectively.
Introduction: The Importance of Purity
[6-(benzyloxy)-1H-indol-1-yl]acetic acid and its analogues are of significant interest in medicinal chemistry. The purity of such compounds is paramount, as even trace impurities can confound biological assays and compromise the integrity of downstream applications in drug development. The synthetic route to this molecule, typically involving N-alkylation of 6-(benzyloxy)-1H-indole with a haloacetic acid derivative, can result in a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a robust purification strategy is essential.
This guide presents a multi-step purification protocol involving acid-base extraction, followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 281.30 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | General knowledge |
| Acidity | Carboxylic acid (pKa ~4-5, estimated) | General knowledge of carboxylic acids |
| Solubility | Expected to be soluble in many organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and aqueous base. Insoluble in water and aqueous acid. | General knowledge |
Potential Impurities:
-
Unreacted 6-(benzyloxy)-1H-indole: A neutral impurity.
-
Unreacted haloacetic acid derivative (e.g., ethyl bromoacetate): A neutral or weakly acidic impurity.
-
By-products from O-alkylation: Isomeric impurities.
-
Products of de-benzylation: 6-hydroxy-1H-indol-1-yl]acetic acid, an acidic impurity.
-
Polymeric materials and baseline impurities: Often colored, non-polar materials.
Purification Workflow
The overall purification strategy is depicted in the following workflow diagram. The choice between recrystallization and column chromatography as the final polishing step depends on the impurity profile observed after the initial acid-base extraction.
Caption: Purification workflow for [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the target carboxylic acid from neutral and basic impurities. The principle lies in the reversible conversion of the water-insoluble carboxylic acid to its water-soluble carboxylate salt.[2][3]
Materials:
-
Crude [6-(benzyloxy)-1H-indol-1-yl]acetic acid
-
Ethyl acetate (EtOAc)
-
1 M Sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution. Note: NaHCO₃ is a weak base and is often sufficient to extract the carboxylic acid. If the product does not fully partition into the aqueous layer, a stronger base like 1 M NaOH can be used. Be cautious, as stronger bases can sometimes hydrolyze esters if they are present as impurities.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with NaHCO₃, which reacts with acid to produce CO₂).
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the target compound. The organic layer (top) will contain neutral and basic impurities.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.
-
-
Back-Washing (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous layer, wash the combined aqueous extracts with a small volume of fresh ethyl acetate. Discard this organic wash.
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
While stirring, slowly add 1 M HCl dropwise until the pH of the solution is approximately 2.[4] A white precipitate of the purified [6-(benzyloxy)-1H-indol-1-yl]acetic acid should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified solid under vacuum.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying crystalline solids to a high degree. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole derivatives, a mixture of a polar and a non-polar solvent often works well.
Materials:
-
Partially purified [6-(benzyloxy)-1H-indol-1-yl]acetic acid (from Protocol 1)
-
Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexanes, toluene/cyclohexane)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find a suitable system. A toluene-cyclohexane mixture has been reported to be effective for the closely related 4-benzyloxyindole.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization:
-
If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating compounds with different polarities. For carboxylic acids, it is often necessary to add a small amount of acid to the eluent to suppress deprotonation of the carboxyl group, which can lead to band tailing on the silica gel.[5]
Materials:
-
Partially purified [6-(benzyloxy)-1H-indol-1-yl]acetic acid
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol, with 0.5-1% acetic acid)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.2-0.4. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve the spot shape.
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.
Validation and Characterization
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery from acid-base extraction | Incomplete extraction into the aqueous layer. | Use a stronger base (e.g., NaOH instead of NaHCO₃). Perform more extractions. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently low (~2). Cool the solution thoroughly. | |
| Oily product after precipitation | Presence of persistent impurities. | Proceed with column chromatography. |
| Poor separation in column chromatography | Inappropriate eluent system. | Re-optimize the eluent using TLC, ensuring the addition of a small amount of acetic acid. |
| Column overloading. | Use a larger column or a smaller amount of sample. | |
| Product does not crystallize | Product is amorphous or contains impurities that inhibit crystallization. | Try a different solvent system for recrystallization. Scratch the inside of the flask with a glass rod. Add a seed crystal if available. If all else fails, purify by column chromatography. |
Conclusion
The purification of [6-(benzyloxy)-1H-indol-1-yl]acetic acid can be effectively achieved through a systematic approach that combines acid-base extraction with either recrystallization or column chromatography. The choice of the final purification step should be guided by the nature and extent of the impurities present in the crude product. By understanding the chemical principles behind each technique, researchers can obtain this valuable compound in high purity, ready for its intended application in research and development.
References
-
PubChem. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? [Link]
Sources
Application Note: Analytical Profiling of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Introduction & Physicochemical Context
[6-(benzyloxy)-1H-indol-1-yl]acetic acid (CAS: N/A for specific commercial derivative, structurally related to CAS 15903-94-3 6-Benzyloxyindole) is a critical bicyclic intermediate often employed in the synthesis of CRTH2 antagonists, anti-inflammatory agents, and indole-based alkaloids.
Structurally, the molecule presents a unique analytical challenge:
-
Lipophilic Domain: The 6-benzyloxyindole core contributes significant hydrophobicity (
). -
Ionizable Domain: The N1-acetic acid moiety provides a carboxylic acid tail (
), necessitating pH control during chromatography to prevent peak tailing. -
Chromophore: The indole system conjugated with the benzyloxy ether provides strong UV absorption at
.
This guide details a validated workflow for the characterization of this compound, prioritizing the separation of its primary precursor (6-benzyloxyindole) and potential hydrolysis degradants.
Sample Preparation & Handling
Solubility Profile: The compound exhibits poor solubility in neutral water but dissolves readily in organic dipolar aprotic solvents.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) for stock solutions; Methanol/Acetonitrile for working standards.
-
Stability Warning: Avoid prolonged storage in protic solvents (MeOH/EtOH) under acidic conditions to prevent potential esterification artifacts if trace mineral acids are present.
Standard Preparation Protocol
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of substance into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of 50:50 Acetonitrile:Water (
Formic Acid). -
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) Protocol[1][2][3][4][5]
Method Design Rationale: A Reversed-Phase (RP) method is selected. The mobile phase must be acidified. Without acidification, the carboxylic acid group will partially ionize, leading to peak splitting or severe tailing. Formic acid is chosen over TFA to maintain compatibility with downstream Mass Spectrometry (LC-MS).
Chromatographic Conditions
| Parameter | Setting |
| System | Agilent 1290 Infinity II or equivalent UHPLC |
| Column | Agilent ZORBAX Eclipse Plus C18, |
| Column Temp | |
| Flow Rate | |
| Injection Vol | |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Detection | UV Diode Array (DAD) at |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Isocratic Hold (Polar impurities) |
| 8.00 | 95 | Linear Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |
Mass Spectrometry (LC-MS) Identification
Ionization Strategy:
While the indole nitrogen is generally non-basic due to lone pair delocalization, the carboxylic acid moiety allows for sensitive detection in Negative Electrospray Ionization (ESI-) mode. Positive mode (ESI+) may be used but often produces sodium adducts
MS Parameters (ESI Negative Mode)
-
Source: Electrospray Ionization (ESI)
-
Polarity: Negative (-)
-
Capillary Voltage:
-
Gas Temperature:
-
Target Ion:
-
Fragmentation:
-
Loss of
(decarboxylation) is a common fragmentation pathway for acetic acid derivatives. -
Cleavage of the benzyl ether bond (
91 loss) may be observed at higher collision energies.
-
Structural Confirmation (NMR Spectroscopy)[6]
Nuclear Magnetic Resonance provides the definitive structural proof. Below are the diagnostic signals expected in DMSO-
H-NMR Diagnostic Peaks (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Broad Singlet | 1H | Carboxylic acid proton (exchangeable) | ||
| Multiplet | 5H | Benzyloxy phenyl ring | ||
| Doublet | 1H | Indole C4-H | Indole core coupling | |
| Singlet | 1H | Indole C7-H | Position adjacent to N-substitution | |
| Doublet | 1H | Indole C5-H | Ortho to benzyloxy | |
| Doublet | 1H | Indole C3-H | Characteristic indole alkene | |
| Singlet | 2H | Benzylic methylene | ||
| Singlet | 2H | N-Methylene (Diagnostic for N-alkylation) |
Analytical Logic & Workflow Visualization
The following diagram illustrates the decision matrix for analyzing this compound, distinguishing between process impurities (starting materials) and degradation products.
Figure 1: Analytical decision matrix for separating the target acid from its lipophilic precursor (6-benzyloxyindole) and polar degradants.
Synthesis & Impurity Origin
Understanding the synthesis pathway is crucial for predicting impurities. The standard synthesis involves the N-alkylation of 6-benzyloxyindole with ethyl bromoacetate, followed by hydrolysis.
Figure 2: Synthetic pathway highlighting potential impurities: Residual Ester (Impurity A) and Unreacted Starting Material (Impurity B).[1][2][3]
References
-
MedChemExpress. (2023). 6-Benzyloxyindole Product Monograph. Retrieved from
-
Frankenberger, W. T., & Poth, M. (1987).[4] "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." Analytical Biochemistry, 165(2), 300-308.[4]
-
Sigma-Aldrich. (2023). 6-Benzyloxyindole crystalline Properties. Retrieved from
-
National Institutes of Health (NIH). (2008). "A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples." Applied and Environmental Microbiology.
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Introduction & Scientific Context
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a functionalized indole derivative often utilized as a pivotal intermediate in the synthesis of pharmaceutical compounds, particularly prostaglandin D2 receptor 2 (CRTH2) antagonists and other indole-based therapeutics.
The structural integration of a hydrophobic benzyloxy group at the C6 position and a hydrophilic acetic acid moiety at the N1 position creates a unique "amphiphilic" profile. This presents specific chromatographic challenges:
-
Hydrophobicity: The benzyloxy ring significantly increases retention time compared to unsubstituted indoles.
-
Ionization: The carboxylic acid tail (pKa ~3.8–4.2) requires strict pH control to prevent peak tailing caused by mixed ionization states.
This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) method designed to resolve this molecule from common synthetic impurities (e.g., 6-(benzyloxy)-1H-indole or ethyl bromoacetate residues).
Physicochemical Profile & Method Strategy
Chemical Structure Logic
-
Core: Indole (UV active, aromatic).[1]
-
Handle: N-acetic acid (Polar, Acidic).
-
Tail: 6-Benzyloxy (Highly Lipophilic).
Method Development Strategy (Causality)
-
Stationary Phase: A C18 column is selected to leverage hydrophobic interactions with the benzyloxy group. A "end-capped" column is preferred to minimize secondary interactions with the basic nitrogen of the indole ring, though the N-substitution reduces basicity.
-
Mobile Phase pH: To ensure sharp peak shape, the carboxylic acid must be fully protonated. We utilize 0.1% Formic Acid (pH ~2.7) . This suppresses ionization (
form), increasing retention on the C18 phase and eliminating peak splitting. -
Solvent Selection: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is necessary to elute the hydrophobic benzyloxy moiety efficiently.
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q / HPLC Grade).
-
Formic Acid (98-100%, HPLC Grade).[2]
-
Diluent: Dimethyl Sulfoxide (DMSO) and Acetonitrile.
-
Sample Preparation
-
Solubility Warning: The target compound has poor solubility in pure water.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of [6-(benzyloxy)-1H-indol-1-yl]acetic acid into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, sonicate for 5 minutes, and make up to volume with Acetonitrile.
-
Working Standard (100 µg/mL): Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A/B (50:50 mix). Filter through a 0.22 µm PTFE syringe filter.[3]
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 40°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Detection (UV) | 280 nm (Primary), 254 nm (Secondary) |
| Run Time | 20 Minutes |
Gradient Program
Rationale: A gradient is required to elute polar impurities early (0-5 min) and the hydrophobic target late (10-12 min).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash (Elute highly lipophilic dimers) |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End of Run |
Method Validation & System Suitability
To ensure the method is "self-validating," the following criteria must be met before routine analysis.
System Suitability Criteria (SST)
Run 5 replicate injections of the Working Standard (100 µg/mL).
-
Retention Time (RT): Target peak should elute between 10.5 – 11.5 min. RSD < 1.0%.
-
Tailing Factor (T):
(Ensures pH control is effective). -
Theoretical Plates (N): > 5,000.[4]
Linearity
Prepare calibration standards at 10, 50, 100, 200, and 500 µg/mL.
-
Acceptance:
.
Visualized Workflow (Logic Map)
The following diagram illustrates the decision-making process for the analysis, highlighting the critical control points (pH and Solubility).
Caption: Operational workflow for HPLC analysis emphasizing the critical feedback loop for peak shape optimization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | pH of mobile phase is near pKa (~4.0). | Ensure Formic Acid concentration is |
| Broad Peak / Tailing | Secondary interactions with silanols. | Use a high-quality end-capped C18 column (e.g., Zorbax Eclipse). |
| Ghost Peaks | Carryover from previous run. | The benzyloxy group is sticky. Add a needle wash step with 100% ACN. |
| Pressure High | Precipitation in column. | Ensure sample diluent matches initial gradient conditions (5-10% organic) if possible, or inject smaller volumes (5 µL). |
References
-
Indole-3-acetic acid HPLC Methods (Analogous Chemistry)
- Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
Formic Acid in HPLC
- Formic acid 98-100% for HPLC LiChropur.
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acide formique for HPLC LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 3. n-Hexane, 96%, Multisolvent® HPLC grade ACS UV-VIS, n-Caproylhydride, n-Hexylhydride - Scharlab [scharlab.com]
- 4. ≥98% (HPLC), OTR antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Pharmacological Evaluation of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Introduction & Structural Rationale
The compound [6-(benzyloxy)-1H-indol-1-yl]acetic acid represents a specific scaffold within the class of N-substituted indole-carboxylic acids. While Indole-3-acetic acid derivatives are historically associated with auxin activity in botany or non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, the Indole-1-acetic acid core, particularly with lipophilic substitutions at the 5 or 6 position, has emerged as a privileged structure for antagonists of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , also known as the DP2 receptor .
Mechanistic Hypothesis
CRTH2 is a G-protein coupled receptor (GPCR) coupled to the
-
Pharmacophore Alignment: The acetic acid moiety of the title compound mimics the carboxylate of PGD2, engaging the conserved Arginine residue in the receptor binding pocket. The 6-benzyloxy group provides a bulky, lipophilic extension designed to occupy the hydrophobic pocket adjacent to the orthosteric site, potentially enhancing potency and selectivity over the DP1 receptor or COX enzymes.
This guide details the protocols for validating this compound as a CRTH2 antagonist, focusing on solubility, binding affinity, and functional efficacy.
Compound Handling & Solubility
The benzyloxy group significantly increases the lipophilicity (
Protocol: Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: Prepare a 10 mM master stock.
-
Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Avoid freeze-thaw cycles
.
Critical Check: Before adding to the assay plate, dilute the stock 1:100 in PBS. If the solution turns cloudy (Tyndall effect), the compound has precipitated. You must add 0.01% BSA or Tween-20 to your assay buffer to maintain solubility.
Assay 1: Competitive Binding (Affinity Determination)
To validate the compound's interaction with the receptor, we utilize a radioligand binding assay using membrane preparations from CHO cells overexpressing human CRTH2.
Materials
-
Membranes: hCRTH2-CHO cell membranes (
/well). -
Radioligand:
-PGD2 (Specific Activity: 100-150 Ci/mmol). -
Non-specific Control: Ramatroban (
) or unlabeled PGD2. -
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM EDTA, 0.1% BSA (fatty-acid free).
Step-by-Step Protocol
-
Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic benzyloxy tail.
-
Compound Addition: Add
of test compound (10-point serial dilution, 1 nM to 10 ). -
Radioligand: Add
of -PGD2 (Final concentration: value, typically ~2 nM). -
Membrane: Initiate reaction by adding
of membrane suspension. -
Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle shaking.
-
Termination: Vacuum harvest onto the filter plates. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Readout: Add
liquid scintillant and count on a MicroBeta counter.
Data Analysis
Calculate the
Assay 2: Functional Efficacy (Calcium Flux)
Binding does not confirm antagonism. We must measure the compound's ability to inhibit PGD2-induced Calcium mobilization in a live cell system (FLIPR assay).
Experimental Logic (Graphviz)
The following diagram illustrates the signaling pathway and the intervention point of the test compound.
Figure 1: Mechanism of Action. The test compound competes with PGD2 for the CRTH2 receptor, preventing the G-protein cascade that leads to Calcium release.
Protocol: FLIPR Calcium 6 Assay
-
Cell Seeding: Plate CHO-K1-hCRTH2 cells (10,000 cells/well) in 384-well black/clear plates. Incubate overnight.
-
Dye Loading: Remove media. Add
of Calcium 6 dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 2 hours at 37°C. -
Antagonist Mode Setup:
-
Add
of [6-(benzyloxy)-1H-indol-1-yl]acetic acid (5x concentration). -
Incubate 15 minutes at RT (equilibration).
-
-
Agonist Challenge:
-
Inject
of PGD2 (at concentration, typically 10-30 nM).
-
-
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra for 120 seconds.
Data Interpretation
Normalize data to % Inhibition relative to the Max (PGD2 only) and Min (Buffer only) controls.
| Parameter | Expected Outcome (Active) | Interpretation |
| IC50 | < 100 nM | Potent Antagonist |
| IC50 | 100 nM - 1 | Moderate Activity (Hit) |
| Signal | No increase during compound addition | No Agonist Activity (Safe) |
Assay 3: Selectivity Screen (COX-1/COX-2)
Since the compound is an indole-acetic acid (structural analog of Indomethacin), it carries a risk of off-target inhibition of Cyclooxygenase (COX) enzymes, which could cause gastric toxicity.
Protocol Summary
-
Enzyme: Recombinant human COX-1 and COX-2.
-
Substrate: Arachidonic acid + Colorimetric/Fluorometric probe (e.g., ADHP).
-
Procedure: Incubate enzyme + test compound (at 10
) for 10 mins. Add Arachidonic acid. Measure Resorufin fluorescence. -
Success Criteria:
for COX-1/2 should be higher than the for CRTH2.
Experimental Workflow Summary
Figure 2: Sequential Screening Cascade. Compounds are only progressed to functional and selectivity assays if they pass solubility and binding thresholds.
References
-
Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease." Drug News & Perspectives.
-
Ulven, T., & Kostenis, E. (2011). "Targeting the prostaglandin D2 receptors DP1 and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Molecular Devices. (2023). "FLIPR Calcium 6 Assay Kits Application Note." Molecular Devices Applications.
Disclaimer: This Application Note is for research purposes only. The protocols described herein should be optimized for specific laboratory conditions.
Application Notes and Protocols for the Scalable Synthesis of [6-(Benzyloxy)-1H-indol-1-yl]acetic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of [6-(Benzyloxy)-1H-indol-1-yl]acetic acid
[6-(Benzyloxy)-1H-indol-1-yl]acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its indole core, functionalized at the N1 and C6 positions, serves as a versatile scaffold for the development of novel therapeutics. The benzyloxy group at the C6 position acts as a protected hydroxyl group, allowing for selective modifications at other positions of the indole ring before its potential deprotection to reveal a phenol, a common pharmacophore. The acetic acid moiety at the N1 position provides a handle for further derivatization, such as amide bond formation, enabling the exploration of a broad chemical space in drug discovery programs.
The successful and efficient large-scale synthesis of this intermediate is therefore a critical step in the drug development pipeline. This document provides a detailed, robust, and scalable protocol for the synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid, with a focus on process understanding, safety, and optimization for manufacturing environments.
Synthetic Strategy: A Two-Step Approach to Purity and Yield
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid is efficiently achieved through a two-step process starting from the commercially available 6-(benzyloxy)-1H-indole. This strategy involves:
-
N-Alkylation: The indole nitrogen is alkylated with an ethyl bromoacetate equivalent to introduce the acetic acid ester precursor.
-
Saponification: The resulting ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.
This approach is advantageous for scale-up due to the use of readily available and cost-effective reagents, straightforward reaction conditions, and a purification strategy that relies on crystallization, avoiding costly and time-consuming chromatographic methods.
Figure 1: Overall synthetic workflow for [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate
This step focuses on the N-alkylation of 6-(benzyloxy)-1H-indole. The choice of a strong base, sodium hydride (NaH), is critical for the complete deprotonation of the indole nitrogen, which has a pKa of approximately 17 in DMSO. This deprotonation generates the highly nucleophilic indolide anion, which readily undergoes an SN2 reaction with ethyl bromoacetate.[1][2] N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the nucleophilicity of the indolide anion.
Reaction Mechanism:
Figure 2: Reaction mechanism for the N-alkylation of 6-(benzyloxy)-1H-indole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Equivalents |
| 6-(Benzyloxy)-1H-indole | 223.27 | 100.0 g | 0.448 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 21.5 g | 0.538 | 1.2 |
| Ethyl Bromoacetate | 167.00 | 82.3 g (55.2 mL) | 0.493 | 1.1 |
| Anhydrous DMF | - | 1.0 L | - | - |
| Ethyl Acetate | - | 1.5 L | - | - |
| Saturated NH₄Cl (aq) | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
Protocol:
-
Reaction Setup: Equip a dry 3 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the flask with nitrogen.
-
Reagent Charging: Charge the flask with 6-(benzyloxy)-1H-indole (100.0 g, 0.448 mol) and anhydrous DMF (1.0 L). Stir the mixture until all the solid has dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 21.5 g, 0.538 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and maintain a nitrogen atmosphere.[3][4]
-
Alkylation: After the addition of NaH is complete, stir the mixture at 0 °C for an additional 30 minutes. Slowly add ethyl bromoacetate (55.2 mL, 0.493 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting indole spot is no longer visible.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (1.0 L) and water (500 mL).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as an oil.
-
Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 85-95% of a pale yellow oil.
Step 2: Synthesis of [6-(Benzyloxy)-1H-indol-1-yl]acetic acid
The saponification of the ethyl ester is a standard hydrolysis reaction. A mixture of ethanol and water is used as the solvent system to ensure the solubility of both the ester and the sodium hydroxide. The reaction is typically performed at an elevated temperature to drive it to completion. Acidification of the reaction mixture after completion protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 120g scale) | Moles | Equivalents |
| Ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate | 309.36 | 120.0 g | 0.388 | 1.0 |
| Sodium Hydroxide | 40.00 | 31.0 g | 0.776 | 2.0 |
| Ethanol | - | 600 mL | - | - |
| Water | - | 300 mL | - | - |
| 2 M Hydrochloric Acid | - | ~400 mL | - | - |
Protocol:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate (120.0 g, 0.388 mol) in ethanol (600 mL).
-
Saponification: Add a solution of sodium hydroxide (31.0 g, 0.776 mol) in water (300 mL). Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes with 1% acetic acid) until the starting ester is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water (500 mL) and cool to 0 °C in an ice bath. Slowly add 2 M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Isolation: Stir the slurry at 0 °C for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 200 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 90-98% of a white to off-white solid.
Part 2: Process Optimization and Scale-Up Considerations
Scaling up the synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.
-
Exothermicity Management: The deprotonation of the indole with sodium hydride is highly exothermic and generates hydrogen gas. On a larger scale, the rate of addition of NaH must be carefully controlled, and efficient cooling is essential to maintain the reaction temperature. A semi-batch process, where the NaH is added portion-wise or as a slurry in an inert solvent, is recommended.
-
Solvent Selection and Recovery: While DMF is an excellent solvent for the N-alkylation, its high boiling point can make it difficult to remove completely. For large-scale production, alternative solvents with lower boiling points, such as acetonitrile or THF, could be explored, although this may require re-optimization of the reaction conditions. Solvent recovery and recycling should be considered to improve the process economics and reduce environmental impact.
-
Purification Strategy: The final product is purified by crystallization, which is a highly scalable and cost-effective method. The choice of crystallization solvent is crucial for obtaining high purity and good crystal morphology. For [6-(benzyloxy)-1H-indol-1-yl]acetic acid, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes can be effective.[6][7] The cooling rate during crystallization should be controlled to obtain uniform crystals that are easy to filter and dry.[8]
-
In-Process Controls (IPCs): Implementing in-process controls is vital for monitoring reaction progress and ensuring consistent quality. This can include:
-
TLC or HPLC analysis: To monitor the consumption of starting materials and the formation of products.
-
pH measurement: During the acidification step to ensure complete precipitation of the product.
-
Moisture analysis (Karl Fischer): For the final product to ensure it meets specifications.
-
Part 3: Safety and Handling
Sodium Hydride (NaH):
-
Hazards: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns.[3][4][9][10]
-
Handling: Always handle NaH in an inert atmosphere (e.g., a glove box or under a nitrogen blanket). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, face shield, and chemically resistant gloves.[3]
-
Quenching: Unreacted NaH must be quenched carefully. A slow addition of a proton source with a pKa higher than water, such as isopropanol, followed by a slow addition of ethanol and then water, is a recommended procedure.
Ethyl Bromoacetate:
-
Hazards: Ethyl bromoacetate is a lachrymator and is corrosive. It can cause severe skin and eye irritation.
-
Handling: Handle in a well-ventilated fume hood and wear appropriate PPE.
Hydrochloric Acid:
-
Hazards: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.
-
Handling: Handle with care in a fume hood and wear appropriate PPE.
Conclusion
The described two-step synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid provides a reliable and scalable route to this valuable intermediate. By understanding the underlying chemical principles, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and process chemists can successfully implement this procedure for both laboratory and manufacturing scale production.
References
- Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Kim, D., & Lee, S. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- University of Rochester, Department of Chemistry.
- Al-Hourani, B. J. (2016).
- Shaabani, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21(2), 225-232*.
- New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Sodium Hydride.
- Shaabani, S., Xu, R., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21, 225-232.
- Google Patents. (1972).
- Kim, D., & Lee, S. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv.
- Google Patents. (2005).
- Sigma-Aldrich. (2025).
- MDPI. (2021).
- Recrystallization and Crystalliz
- Biosolve. (2024). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- Shaabani, S., Xu, R., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. University of Groningen.
- Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
- ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
- AWS. (n.d.). Pd(II)
- Organic Chemistry Portal. (n.d.). Indole synthesis.
- Organic Syntheses. (n.d.). 4-benzyloxyindole.
- Fisher Scientific. (2008).
- Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Chem Help ASAP. (2019, November 19).
- BenchChem. (2025).
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
- ResearchGate. (2015). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl)
- ACS Omega. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
Technical Formulation Strategy: [6-(benzyloxy)-1H-indol-1-yl]acetic acid
[1][2]
Executive Summary & Compound Profile
[6-(benzyloxy)-1H-indol-1-yl]acetic acid (CAS: 1144456-43-8) is a lipophilic organic acid characterized by an indole core functionalized with a hydrophobic benzyloxy group at the C6 position and an ionizable acetic acid moiety at the N1 position.[1]
This structural combination presents a classic medicinal chemistry challenge: solubility-limited bioavailability .[1] While the carboxylic acid confers pH-dependent solubility, the bulky benzyl ether significantly increases lipophilicity (LogP), making the compound prone to aggregation in aqueous buffers and precipitation in acidic microenvironments.[1]
This guide provides validated protocols for solubilizing this compound for in vitro cellular assays and in vivo administration, ensuring consistent biological data.
Physicochemical Profile (Estimated)[2][3][4][5][6]
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 281.31 g/mol | Small molecule; amenable to standard filtration.[1] |
| Formula | C₁₇H₁₅NO₃ | -- |
| pKa (Acid) | ~4.2 – 4.6 | Ionized (soluble) at pH > 6.0; Protonated (insoluble) at pH < 5.[1]0. |
| LogP | ~3.5 – 4.2 | High lipophilicity.[1] Requires organic co-solvents or cyclodextrins.[1] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in pure water or acidic saline.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent.[1] Preferred solvent for stock solutions.[1] |
Stock Solution Preparation (Master Protocol)
Objective: Create a stable, high-concentration stock solution free of micro-precipitates.
Reagents
-
Compound: [6-(benzyloxy)-1H-indol-1-yl]acetic acid (Solid, >98% purity).[1][2]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture/HPLC).[1]
-
Storage: Amber glass vials (borosilicate) with PTFE-lined caps.
Protocol
-
Weighing: Accurately weigh 28.13 mg of the solid compound into a sterile amber vial.
-
Solvation: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM stock concentration.
-
Note: If 100 mM is difficult to dissolve due to batch crystallinity, add DMSO to 2.0 mL for a 50 mM stock.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
In Vitro Assay Formulation (Cellular/Enzymatic)
Challenge: The "Crash" Phenomenon. When a DMSO stock is added to aqueous media, the local concentration of the hydrophobic compound spikes, causing immediate precipitation before mixing occurs.
Workflow: The "Intermediate Dilution" Method
Do not pipette 100 mM stock directly into cell culture media.[1] Use an intermediate dilution step.
Figure 1: Serial dilution strategy to maintain solubility during transfer to aqueous media.
Step-by-Step Procedure
-
Preparation: Thaw DMSO stock at 37°C until clear. Vortex.
-
Intermediate Step: Prepare a 100x concentrate in a separate tube/plate.
-
Example: To test at 10 µM , dilute 100 mM stock 1:1000 into serum-free media (or PBS) containing 5% DMSO.
-
Why? This pre-dilution lowers the kinetic shock when introduced to the cells.[1]
-
-
Final Addition: Add the intermediate solution to the cell culture media (containing serum) at a 1:10 ratio.
-
Final DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
-
Verification: Examine the wells under a microscope (10x/20x). If you see "needle-like" crystals or dark specks, the compound has precipitated.[1] Reduce concentration or increase BSA (albumin binds lipophiles and aids solubility).[1]
In Vivo Formulation Strategies (Animal Studies)
Challenge: Delivering a hydrophobic acid systemically without causing embolism (IV) or poor absorption (IP/PO). Selection Logic: Choose Method A for lower doses (<10 mg/kg) or Method B for high doses (>10 mg/kg).[1]
Method A: Co-Solvent System (Standard "Discovery" Vehicle)
Best for: IP or PO administration.[1] Quick to prepare.
Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]
-
Dissolve: Dissolve the required amount of compound in DMSO (5% of total volume).
-
Stabilize: Add PEG400 (40% of total volume) and vortex. The solution should be clear.
-
Surfactant: Add Tween 80 (5% of total volume) and vortex.
-
Dilute: Slowly add warm Saline (0.9% NaCl) (50% of total volume) while vortexing.
-
Warning: If the solution turns milky, the compound has crashed.[1] Switch to Method B.
-
Method B: In Situ Salt Formation (Sodium Salt)
Best for: IV administration or high concentrations.[1] Uses the acidic N1-acetic acid group.[1]
Concept: Convert the insoluble acid form into the water-soluble sodium carboxylate salt.
-
Calculate: Determine moles of compound.
-
Example: 28.13 mg = 0.1 mmol.[1]
-
-
Alkalize: Add 1.0 equivalent of 0.1 N NaOH (or 1.05 eq to ensure full conversion).
-
Buffer: Once dissolved (clear solution), dilute to the desired volume with PBS (pH 7.4) .
-
pH Check: Verify final pH is between 7.0 and 8.0.
-
Caution: Do not let pH drop below 6.0, or the free acid will reprecipitate.[1]
-
Formulation Decision Tree
Figure 2: Decision matrix for selecting the appropriate vehicle based on dosage requirements.
Quality Control & Validation
Before running valuable experiments, validate your formulation:
-
Visual Inspection:
-
Hold the vial against a black background (to see white precipitate) and a white background (to see dark aggregates).[1]
-
Use a laser pointer (Tyndall effect): If the beam is visible through the liquid, you have a suspension, not a solution.
-
-
HPLC Verification (Optional but Recommended):
References
-
PubChem. (n.d.).[3][1] Compound Summary: 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid (CID 39000077).[3][1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Li, P., & Zhao, L. (2014).[1][4] Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics.[1] (General reference for PEG/DMSO co-solvent systems in drug discovery).
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for solubility profiling and salt selection strategies).
Troubleshooting & Optimization
Technical Support Center: Synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic Acid
[1]
Status: Operational Ticket ID: IND-6OBn-AA-001 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile.[1][2] The indole nitrogen (N1) is the desired target, but the electron-rich nature of the 6-benzyloxyindole core—specifically the mesomeric donation from the C6-ether—significantly activates the C3 position, making C-alkylation a potent side reaction.
This guide provides a root-cause analysis of common failure modes, validated protocols for N-selectivity, and a troubleshooting decision tree.
Module 1: The Critical Junction (N- vs. C-Alkylation)
The Mechanistic Challenge
Indole anions are ambident nucleophiles. The negative charge is delocalized over the Nitrogen (N1) and the Carbon (C3).
-
N1 (Hard Nucleophile): Favored by electrostatic interactions (ionic bonding).[2]
-
C3 (Soft Nucleophile): Favored by orbital overlap (covalent bonding).[2]
The "6-Benzyloxy" Effect: The benzyloxy group at C6 is a strong electron-donating group (EDG).[1][2] Through resonance, it pushes electron density specifically toward C3. This makes the C3 position of 6-benzyloxyindole significantly more nucleophilic than that of unsubstituted indole, increasing the risk of C-alkylation and C,N-dialkylation .[1]
Reaction Pathway Diagram
Figure 1: Competing pathways in the alkylation of electron-rich indoles. The 6-benzyloxy substituent electronically biases the system toward C3, necessitating strict condition control.
Module 2: Optimized Protocol & Troubleshooting
Standard Operating Procedure (SOP): N-Alkylation
To minimize C3-alkylation, we must maximize the ionic character of the bond between the cation and the indole nitrogen (Hard-Hard interaction).[1]
| Parameter | Recommendation | Scientific Rationale |
| Base | NaH (60% dispersion) | Sodium is a "hard" cation that coordinates tightly with the "hard" N-anion, shielding it less than larger cations (K+, Cs+), but promoting N-attack via charge control.[1][2] Weak bases (K₂CO₃) often fail to fully deprotonate, leading to lower N-selectivity.[1][2] |
| Solvent | DMF or DMSO | Polar aprotic solvents dissociate the ion pair (Indole⁻ Na⁺), leaving the "naked" anion free to react. While this increases reactivity at both sites, the high dielectric constant favors the charge-controlled N-alkylation.[1] |
| Temperature | 0°C to RT | Low temperature favors the kinetic product (N-alkylation).[2] High temperatures promote thermodynamic equilibration, which can favor C3-alkylation or rearrangement.[1][2] |
| Reagent | Ethyl Bromoacetate | The bromide is a good leaving group. Avoid iodides if possible, as the softer iodide leaving group can sometimes encourage soft (C3) attack, though this effect is subtle. |
Step-by-Step Protocol
-
Preparation: Dissolve 6-benzyloxyindole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C under N₂/Ar.[2]
-
Deprotonation: Add NaH (1.2 eq) portion-wise.[2] Caution: H₂ gas evolution.[2] Stir at 0°C for 30 mins to ensure complete anion formation.
-
Checkpoint: The solution usually turns from yellow to a dark amber/reddish color.
-
-
Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LCMS.[2] Reaction is typically complete in 1–3 hours.
-
Quench: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Module 3: Common Side Reactions & Impurity Profile
Users frequently report "unknown impurities" by LCMS.[2] Use this table to identify them.
| Impurity Type | Structure / Description | Cause | Prevention / Removal |
| C3-Alkylated Isomer | Ethyl 2-(6-(benzyloxy)-1H-indol-3-yl)acetate | Soft-Soft Interaction. Use of non-polar solvents or weak bases (e.g., K₂CO₃ in Acetone).[1][2] | Prevention: Use NaH/DMF.[2] Removal: Column chromatography (C3 isomer is usually more polar than N1).[2] |
| Dialkylated Species | N1,C3-bis(ethoxycarbonylmethyl) derivative | Excess Reagent. The N-alkylated product is still nucleophilic at C3.[1][2] | Prevention: Strict stoichiometry (1.0–1.1 eq of alkyl halide).[2] Do not "push" the reaction with excess reagent. |
| Debenzylated Phenol | 6-hydroxy-indole derivative | Acidic Conditions / Hydrogenolysis. Benzyl ethers are cleaved by strong acids (BBr₃, HI) or H₂/Pd.[1][2] | Prevention: Keep workup neutral/basic. Avoid catalytic hydrogenation if the benzyl group must be retained. |
| Hydrolysis Product | The free carboxylic acid (premature) | Wet Solvents / Strong Base. Ester hydrolysis during the alkylation step. | Prevention: Use anhydrous DMF.[2] This is actually the desired final product, so it may not be waste, just premature. |
Module 4: Hydrolysis (Ester to Acid)
Once the N-alkylated ester is isolated, it must be hydrolyzed to the acid.[3]
-
Risk: The benzyl ether is stable to base, but the indole ring is electron-rich and sensitive to oxidation.
-
Recommended Conditions: LiOH (2-3 eq) in THF/Water (3:[1][2]1) at RT.
-
Avoid: Acidic hydrolysis (HCl/Reflux) will likely cleave the benzyl ether to the phenol.
-
Workup: Acidify carefully to pH 3-4 with 1M HCl (do not go to pH 1). The product should precipitate.
FAQ: Troubleshooting Guide
Q1: I see a spot on TLC with the same mass as my product, but it's not the product. What is it? A: This is almost certainly the C3-alkylated isomer .[1] The 6-benzyloxy group pushes electrons to C3, making it a competitive nucleophile.[1]
-
Diagnostic: In ¹H NMR, the N-alkylated product will show a singlet (2H) for the N-CH₂ group around 4.8–5.0 ppm.[1][2] The C3-alkylated product will show a signal coupled to the C2 proton (or loss of the C3 proton signal if substituted).
Q2: Can I use K₂CO₃ in Acetone instead of NaH in DMF? A: It is not recommended for this specific substrate. While K₂CO₃ works for simple indoles, the enhanced nucleophilicity of C3 in 6-benzyloxyindole often leads to significant C-alkylation or low conversion in acetone.[1] If you must avoid NaH, use Cs₂CO₃ in MeCN, but expect lower regioselectivity.
Q3: My benzyl group fell off during the reaction. A: This is rare under basic alkylation conditions. Check your solvent for acidic impurities or contamination.[2] However, if you are attempting to reduce a nitro group or double bond elsewhere in the molecule using H₂/Pd, the benzyl ether will be cleaved.
Q4: The product turned blue/dark upon standing. A: Indoles are prone to oxidative dimerization (forming indigo-like dyes) in air and light.[2] Store the intermediate ester and final acid in the dark, preferably under inert atmosphere (Argon) at -20°C.
References
-
Regioselectivity in Indole Alkylation
-
Cheung, C. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold..."[1] Beilstein J. Org.[2] Chem.2011 , 7, 1412–1421. (Discusses NaH/THF vs other bases for N-selectivity in similar heterocycles).
-
Note: General consensus in indole chemistry confirms NaH/DMF favors N-alkylation over C-alkylation.[1][2]
-
-
Synthesis of 6-Benzyloxyindole Precursors
-
Hydrolysis of Indole Esters
-
C3-Alkylation Mechanisms
Technical Support Center: [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Introduction
Welcome to the technical support center for [6-(benzyloxy)-1H-indol-1-yl]acetic acid (CAS No. 1144456-43-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a substituted indole acetic acid derivative, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document offers a structured approach to identifying and mitigating potential stability issues, based on the chemical properties of the indole nucleus, the N-acetic acid side chain, and the benzyloxy protecting group.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of [6-(benzyloxy)-1H-indol-1-yl]acetic acid is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | [1] |
| Molecular Weight | 281.30 g/mol | [1] |
| IUPAC Name | 2-(6-phenylmethoxyindol-1-yl)acetic acid | [1] |
| Appearance | In its pure form, it is expected to be a solid. | Inferred from related compounds |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid [6-(benzyloxy)-1H-indol-1-yl]acetic acid?
A1: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended.[2] The container should be tightly sealed to protect it from moisture and air. Indole derivatives can be light-sensitive, so storage in an amber vial or a light-blocking container is crucial to prevent photodegradation.[3]
Q2: How should I prepare stock solutions of [6-(benzyloxy)-1H-indol-1-yl]acetic acid?
A2: Based on the general solubility of indole acetic acid derivatives, dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing stock solutions. Due to the acidic nature of the carboxylic acid group, solubility may be enhanced in slightly basic aqueous solutions (e.g., through the addition of a molar equivalent of a base like NaOH to form the more soluble salt). When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer. This can help prevent precipitation. For biological assays, it is recommended to prepare fresh working solutions from the stock on the day of use.[4]
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Yes, care should be taken to avoid strong oxidizing agents, as they can react with the indole ring. Additionally, the benzyloxy group is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids, and some Lewis acids. Therefore, avoid these conditions if the integrity of the benzyloxy group is required.
Troubleshooting Guide: Experimental Stability Issues
This section addresses common problems that may arise during experiments due to the instability of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
| Observed Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and protect from light. Conduct a stability study in your experimental buffer to determine the compound's half-life under your specific conditions. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the parent compound. | This could be due to several factors: • Photodegradation: Protect solutions from light by using amber vials or covering them with aluminum foil. • pH instability: The indole ring can be sensitive to harsh basic conditions, and the entire molecule can be unstable in strong acids. Ensure the pH of your experimental medium is within a stable range (typically near neutral). • Thermal degradation: Avoid prolonged exposure to high temperatures. |
| Precipitation of the compound in aqueous buffers. | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring the final solvent concentration is compatible with your experimental system. Alternatively, the compound's solubility can be increased by forming a salt through the addition of a suitable base. |
| Formation of a new compound with a molecular weight corresponding to the loss of the benzyl group. | Cleavage of the benzyloxy ether. | This is likely due to unintended reductive conditions in your experiment (e.g., presence of reducing agents or certain metal catalysts). Review your experimental protocol to identify and eliminate any potential sources of reduction. |
Potential Degradation Pathways
Understanding the potential degradation pathways of [6-(benzyloxy)-1H-indol-1-yl]acetic acid is crucial for interpreting unexpected results and for developing stability-indicating analytical methods.
Caption: Potential degradation pathways of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
The primary points of instability in the molecule are the benzyloxy ether linkage and the indole acetic acid moiety.
-
Debenzylation: The benzyloxy group can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis, to yield 6-hydroxy-[1H-indol-1-yl]acetic acid and toluene.[5] Strong acids can also facilitate this cleavage.[5]
-
Decarboxylation: Indole-3-acetic acid derivatives are known to undergo decarboxylation at elevated temperatures.[6] This would result in the formation of 6-(benzyloxy)-1-methyl-1H-indole.
-
Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by light, air, or oxidizing agents. This can lead to a variety of degradation products, including those resulting from the cleavage of the indole ring.
-
Hydrolysis: Under harsh acidic or basic conditions, the bond between the indole nitrogen and the acetic acid group could potentially be hydrolyzed.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
-
Weighing: Accurately weigh the desired amount of the solid compound in a fume hood.
-
Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to the solid.
-
Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Dilution: Dilute the solution to the final desired concentration with the same solvent.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage.[4] For short-term use, refrigeration at 2-8°C is acceptable.
Protocol 2: Workflow for Assessing Compound Purity by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of the compound over time and for analyzing samples from experimental studies.
Caption: A general workflow for assessing the purity of [6-(benzyloxy)-1H-indol-1-yl]acetic acid using HPLC.
Recommended HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 280 nm, where indole derivatives typically absorb.[8]
-
Injection Volume: 10-20 µL.
This method should be validated to ensure it can separate the parent compound from its potential degradation products.
References
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020, October 19). Academic Journals. Retrieved February 3, 2026, from [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 3, 2026, from [Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. (n.d.). DR-NTU. Retrieved February 3, 2026, from [Link]
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011, July 12). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid | C17H15NO3 | CID 39000077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Stability & Degradation of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a specialized indole derivative often utilized as a scaffold in the synthesis of CRTH2 antagonists and other bioactive small molecules.[1][2] While the N-acetic acid moiety provides some stability against the polymerization typical of simple indoles, the electron-rich 6-benzyloxy substituent significantly activates the indole core, making it highly susceptible to oxidative and photolytic degradation.[1][2]
This guide addresses the specific degradation pathways—oxidative ring opening, debenzylation, and esterification—that researchers encounter when handling this compound in solution.[1][2]
| Property | Specification |
| CAS Number | 1144456-43-8 |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| Primary Vulnerability | C2-C3 Oxidation & Photolysis |
| Storage Condition | -20°C, Desiccated, Amber Vial |
Troubleshooting Guide (Q&A)
Q1: My clear solution turned pink/brown after 24 hours on the bench. What happened?
Diagnosis: Oxidative Degradation (Photo-oxidation).[1][2] Mechanism: Indoles are electron-rich heterocycles.[1][2] The benzyloxy group at position 6 donates electron density into the ring system, lowering the oxidation potential.[1][2] Upon exposure to air and ambient light, the C2-C3 double bond undergoes radical oxidation, leading to the formation of indolin-2-one (oxindole) or indoline-2,3-dione (isatin) derivatives.[1][2] These oxidation products often form conjugated oligomers (dimers/trimers) which act as chromophores, resulting in the pink/brown discoloration.[1][2]
Corrective Action:
-
Immediate: Discard the discolored solution; filtration will not remove soluble oxidation byproducts.[1][2]
-
Prevention: Prepare solutions immediately before use. If storage is necessary, use degassed (argon-sparged) DMSO and store in amber glass vials to block UV/Vis light.[1][2]
Q2: I see a new peak at RRT ~1.2 in my HPLC chromatogram after storing the sample in Methanol.
Diagnosis: Solvolysis (Fischer Esterification).[1][2] Mechanism: While the N-C bond is stable, the carboxylic acid tail is susceptible to acid-catalyzed esterification.[1][2] If your methanol contains even trace amounts of acid (often present in non-HPLC grade solvents or due to CO₂ absorption), the acetic acid moiety converts to the methyl ester .[1][2]
Corrective Action:
-
Protocol Change: Switch to Acetonitrile (ACN) or DMSO for stock solutions.[1][2]
-
Verification: Run an LC-MS check.[1][2] The methyl ester will show a mass shift of +14 Da (M+H: 282 → 296).[1][2]
Q3: Can I use acidic conditions to improve solubility?
Diagnosis: Risk of Debenzylation and Polymerization.[1][2] Mechanism:
-
Debenzylation: The benzyl ether linkage is generally stable to base but labile to strong acids (especially Lewis acids) or hydrogenolysis conditions.[1][2] Acidic hydrolysis can cleave the benzyl group, yielding the 6-hydroxy derivative.[1][2]
-
Polymerization: Protic acids can protonate the C3 position of the indole, initiating an electrophilic attack by another indole molecule, leading to insoluble polymers.[1][2]
Corrective Action:
Degradation Pathways Visualization
The following diagram illustrates the three primary degradation vectors: Oxidation (Red), Photolysis (Yellow), and Solvolysis (Blue).[1][2]
Figure 1: Mechanistic pathways for the degradation of 6-benzyloxy-indole-1-acetic acid showing oxidative, photolytic, and solvolytic routes.[1][2]
Experimental Protocols
Protocol A: Stability-Indicating Sample Preparation
Use this protocol to maximize solution stability during assays.[1][2]
-
Solvent Selection: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1][2]
-
Inert Atmosphere: Sparge the DMSO with Argon or Nitrogen for 5 minutes prior to dissolution to remove dissolved oxygen.[1][2]
-
Dissolution:
-
Storage:
-
Short Term (Hours): Keep on ice, protected from light (foil wrap).
-
Long Term (Days): Aliquot and freeze at -20°C or -80°C. Do not refreeze thawed aliquots.
-
Protocol B: LC-MS Identification of Degradants
Use this method to verify purity if degradation is suspected.[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 280 nm (indole specific) |
| Mass Spec | ESI Positive Mode |
Expected Signals:
References & Authority
-
Indole Oxidation Mechanisms:
-
Study: Electrochemical and chemical oxidation of indole derivatives reveals that electron-donating groups (like benzyloxy) at the 5 or 6 positions lower the oxidation potential, facilitating the formation of oxindole intermediates.[1][2]
-
Source: Enache, T. A., & Oliveira-Brett, A. M. (2011).[1][2] "Pathways of Electrochemical Oxidation of Indolic Compounds." Electroanalysis. Link[1][2]
-
-
Photostability of Indole-Acetic Acid:
-
Study: Indole-3-acetic acid (an analog) degrades rapidly under UV/Vis light via decarboxylation and oxidation pathways.[1][2] The 1-acetic acid derivative shares the indole core's photosensitivity.[1][2]
-
Source: Yamakawa, T., et al. (1979).[1][2][3] "Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination." Agricultural and Biological Chemistry. Link
-
-
Chemical Properties of [6-(benzyloxy)-1H-indol-1-yl]acetic acid:
-
Esterification in Methanol:
challenges in working with [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Welcome to the Technical Support Center for [6-(benzyloxy)-1H-indol-1-yl]acetic acid .
I am Dr. Aris Thorne, Senior Application Scientist.[1] Below is a comprehensive technical guide designed to assist you with the specific challenges associated with this lipophilic indole derivative. This guide moves beyond basic datasheet information to address the "why" and "how" of experimental failure points, focusing on solubility, stability, and synthetic handling.
Part 1: Technical Troubleshooting & FAQs
Category 1: Solubility & Formulation
Q: My compound precipitates immediately upon dilution into cell culture media. How can I maintain solubility for IC50 determination?
A: This is a classic issue with 6-benzyloxy-substituted indoles. The benzyloxy group at the C6 position significantly increases lipophilicity (
-
The Mechanism: The hydrophobic benzyloxy tail drives aggregation in polar media, while the carboxylic acid head group (at N1) is pH-dependent.[1] If your media pH is slightly acidic (pH < 6), the carboxylic acid protonates, losing its charge and causing immediate precipitation.[1]
-
The Solution:
-
DMSO Stock: Ensure your stock is
mM in 100% anhydrous DMSO.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Intermediate Dilution: Do not dilute directly from 100% DMSO to media. Create a 10x intermediate in PBS + 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic tail and preventing aggregation.[1]
-
pH Check: Ensure your assay buffer is buffered to pH 7.4. The carboxylate anion form is required for solubility.[1]
-
Q: Can I use ethanol instead of DMSO for stock preparation?
A: Not recommended. While soluble in ethanol, the high volatility of ethanol leads to concentration drift during storage.[1] Furthermore, ethanol is less effective than DMSO at disrupting the
Category 2: Synthesis & Chemical Stability[1][2][3]
Q: During synthesis, I am observing a significant byproduct with the same mass but different retention time. What is it? A: You are likely observing C3-alkylation instead of the desired N1-alkylation .[1]
-
The Cause: Indoles are ambient nucleophiles.[1] While the N1 proton is acidic (
), the C3 position is electronically rich. If the base used is too weak or the solvent allows hydrogen bonding, C3 attack on the alkylating agent (e.g., ethyl bromoacetate) becomes competitive.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Fix:
-
Base Selection: Switch to a "hard" base like Sodium Hydride (NaH) or Cesium Carbonate (
) . Avoid weak bases like triethylamine.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Use polar aprotic solvents like DMF or NMP to solvate the cation and increase the nucleophilicity of the nitrogen anion.
-
Q: The compound has turned from off-white to pink/brown during storage. Is it still usable? A: Discard it. The color change indicates oxidative degradation.[1]
-
The Mechanism: Indoles are electron-rich and susceptible to radical oxidation at the C3 position, leading to indolenine intermediates and eventually polymerization (melanin-like pigments).[1] The benzyloxy group adds electron density, making the ring even more prone to oxidation than unsubstituted indole.[1]
-
Prevention: Store solid powder at -20°C under argon. DMSO stocks should be single-use aliquots to prevent repeated freeze-thaw cycles which introduce atmospheric oxygen.[1]
Part 3: Experimental Protocols
Protocol A: Optimized Dissolution for Biological Assays
Use this protocol to prevent "crash-out" in microplates.[1]
| Step | Action | Technical Rationale |
| 1 | Weigh 2.8 mg of compound.[1] | Target: 10 mM Stock. |
| 2 | Add 1.0 mL anhydrous DMSO. | Vortex for 30s. Visual check: Solution must be clear. |
| 3 | Critical Step: Prepare 10% BSA solution in PBS (pH 7.4). | BSA serves as a lipid sink/carrier.[1] |
| 4 | Dilute DMSO stock 1:100 into the BSA solution (Intermediate). | Final: 100 |
| 5 | Add Intermediate to cell media (1:10 dilution). | Final Assay: 10 |
Protocol B: N-Alkylation Synthesis Workflow
For researchers synthesizing the compound from 6-benzyloxyindole.[1]
-
Reagents : 6-benzyloxyindole (1.0 eq),
(1.5 eq), Ethyl bromoacetate (1.2 eq), DMF (0.2 M concentration).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Procedure :
-
Dissolve 6-benzyloxyindole in dry DMF under
. -
Add
and stir for 30 min at RT (deprotonation). -
Add Ethyl bromoacetate dropwise at 0°C to prevent exotherm.[1]
-
Warm to RT and stir for 3 hours.
-
Quench : Pour into ice water.[1] The ester intermediate should precipitate.[1]
-
Hydrolysis : Dissolve precipitate in THF/MeOH (1:1) and add LiOH (2M aq).[1] Stir 1h. Acidify to pH 3 with 1M HCl to precipitate the final acid.
-
Part 4: Visualizing the Chemistry
Figure 1: Synthesis & Degradation Pathways
This diagram illustrates the critical N-alkylation pathway versus the competing C3-alkylation and oxidative degradation risks.[1]
Caption: Figure 1 : Reaction pathway selectivity. Path A (Green) yields the desired N-acetic acid derivative.[1] Path B (Red) represents the common C3-alkylation failure mode.[1] Grey path indicates storage degradation.
References
-
PubChem. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid (CID 39000077).[1][2] National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. Synthesis of 4-Benzyloxyindole (Analogous Protocol for Benzyloxyindoles). Org.[1] Synth. 1985, 63, 214.[1] [Link]
-
Royal Society of Chemistry. Regioselective synthesis of nitroindole derivatives (C3 vs N1 Selectivity).[1] Org.[1] Biomol. Chem., 2013.[1][3] [Link]
-
Frontiers in Plant Science. The role of indole derivatives in biological systems (Stability & Oxidation). Frontiers, 2023.[1] [Link]
Sources
avoiding poor solubility of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Compound: [6-(benzyloxy)-1H-indol-1-yl]acetic acid[1][2]
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with [6-(benzyloxy)-1H-indol-1-yl]acetic acid , a lipophilic intermediate often utilized in the synthesis of CRTH2 antagonists and indole-based bioactive probes.[1][2][3]
The core challenge with this molecule is its amphiphilic duality : the highly hydrophobic 6-benzyloxy-indole core fights against the hydrophilic acetic acid tail, leading to unpredictable precipitation in aqueous buffers.[1][2]
Module 1: Diagnostic & Decision Framework
Before attempting dissolution, determine your application constraints.[1][2] This decision tree guides you to the optimal solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental tolerance for organic co-solvents.
Module 2: The "Wet" Chemistry Protocols
1. The "Crash Out" Phenomenon
Issue: You dissolve the compound in DMSO, but upon adding it to your cell culture media (pH 7.4), a fine white precipitate forms immediately.
Root Cause: The
Protocol A: Sodium Salt Formation (The "Gold Standard" for Aqueous Prep)
Instead of fighting the equilibrium, convert the molecule to its sodium salt before final dilution.[2]
Reagents:
Step-by-Step:
-
Weighing: Weigh 10 mg of [6-(benzyloxy)-1H-indol-1-yl]acetic acid into a glass vial.
-
Stoichiometric Base: Calculate the molar equivalent.
-
Dissolution: Vortex vigorously. If the solution remains cloudy, add water dropwise, sonicating briefly (max 30s) between additions.
-
Back-Titration (Optional): Once clear, check pH. If pH > 9, carefully adjust with dilute HCl or dilute into a strong buffer (like 100mM HEPES) to bring final pH to physiological levels.[1][2][3]
Protocol B: Cyclodextrin Encapsulation (For High Lipophilicity)
If the salt method fails due to the extreme hydrophobicity of the benzyloxy group, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]
Mechanism: The hydrophobic benzyloxy-indole core hides inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.[2]
Step-by-Step:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][3]
-
Sonicate/Heat: Sonicate at 40°C for 20-30 minutes. The heat aids inclusion complex formation.[1][2]
-
Filter: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2][3]
Module 3: Quantitative Data & Specifications[1][2][3][5][6][7][8]
Physicochemical Profile
| Property | Value (Est.) | Implication for Handling |
| Molecular Weight | 281.31 g/mol | Use for molarity calculations.[1][2][3] |
| Predicted | 3.8 – 4.5 | Acidic.[1][2][3] Soluble at pH > 6.0; Insoluble at pH < 4.[1][2][3]0. |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High.[1][2][3] Indicates strong tendency to bind plastics and aggregate.[1][2] |
| DMSO Solubility | > 50 mM | Excellent stock solvent.[1][2][3] |
| Water Solubility | < 0.1 mg/mL (Neutral form) | Requires ionization (salt) or carrier (cyclodextrin).[1][2][3] |
Module 4: Troubleshooting FAQs
Q1: My compound turned pink/brown in solution overnight. Is it ruined?
-
Diagnosis: Indoles are electron-rich and prone to oxidative degradation, forming quinoidal species or dimers.[1][2][3]
-
Solution: This is likely a surface oxidation.[1][2][3] Check purity via LC-MS. If the parent peak is >95%, it is usable.[2]
-
Prevention: Always store DMSO stocks at -20°C, protected from light, and under argon/nitrogen gas.[1][2][3] Add 0.1% Ascorbic Acid if compatible with your assay.[1][2][3]
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is less polar than DMSO.[1][2][3] While [6-(benzyloxy)-1H-indol-1-yl]acetic acid dissolves in ethanol, it is more likely to precipitate upon aqueous dilution than from a DMSO stock.[1][2][3] Ethanol is preferred only if your cells are strictly DMSO-intolerant.[1][2][3]
Q3: I see a "gel" forming when I add NaOH.
-
Diagnosis: You likely created a "soap."[1][2][3] The sodium salt of this fatty-like acid can form micelles or gels at high concentrations (>100 mM).[1][2][3]
-
Fix: Dilute the system. You are exceeding the critical micelle concentration (CMC).[2][3] Add water or buffer to lower the concentration below 10 mM.[1][2]
Module 5: Mechanistic Visualization[2][3]
Understanding why the salt form works is critical for troubleshooting.[1][2]
Figure 2: The chemical equilibrium governing solubility.[1][2][3] Maintaining the anionic state (green) is required for aqueous stability.[3]
References
-
PubChem. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid (Compound Summary). National Library of Medicine.[1][2] Link[1]
-
Meanwell, N. A. (2011).[1][2][3] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1][2] Chemical Research in Toxicology.[1][2] (General principles on carboxylic acid solubilization). Link[1][3]
-
Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Protocol basis for HP-β-CD usage). Link
-
Li, Di, et al. (2003).[1][2][3] Equilibrium Solubility Measurement of Ionizable Drugs. Journal of Pharmaceutical Sciences.[1][2] (Methodology for pKa-dependent solubility). Link
Sources
- 1. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 2-(6-(benzyloxy)-1h-indol-3-yl)acetic acid (C17H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-(6-(Benzyloxy)-1H-indol-1-yl)acetic acid | C17H15NO3 | CID 39000077 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Technical Support Center: [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Status: Active Ticket ID: IND-6BZ-N1-TS Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]
Executive Summary: The "Hidden" Variables
You are likely encountering inconsistent potency (IC50/EC50 shifts), poor replicate reproducibility, or non-monotonic dose-response curves with [6-(benzyloxy)-1H-indol-1-yl]acetic acid .[1]
Based on the physicochemical profile of this scaffold (an electron-rich indole core with a lipophilic benzyl ether tail and a polar head group), the inconsistency is rarely biological variance alone.[1] It is almost certainly driven by three physicochemical failure modes :
-
Regioisomeric Impurity: Contamination with the C3-alkylated isomer during synthesis.[1]
-
Micellar Aggregation/Precipitation: The "Grease-Ball" effect in aqueous buffers.[1]
-
Oxidative Degradation: The 6-benzyloxy group accelerates indole oxidation.[1]
This guide provides the diagnostic protocols to isolate and resolve these issues.
Part 1: Diagnostic Workflow
Before adjusting your biological assay, you must validate the chemical integrity of your probe.[1] Use this decision matrix to identify the root cause.
Figure 1: Diagnostic logic flow for isolating the source of experimental variability.
Part 2: Critical Troubleshooting Guides
Issue #1: The Regioisomer Trap (N1 vs. C3)
Symptom: Your compound shows weak activity or "flat" structure-activity relationships (SAR) compared to literature expectations.[1] The Science: Indoles are ambient nucleophiles.[1] When alkylating 6-benzyloxyindole with chloroacetic acid, competition occurs between the Nitrogen (N1) and Carbon-3 (C3).[1]
-
N1-Alkylation (Desired): Requires strong base (NaH, KOH) to deprotonate the indole NH (pKa ~16).[1]
-
C3-Alkylation (Impurity): Occurs if the base is too weak or if phase-transfer catalysis is inefficient.[1] The C3 isomer is often biologically inactive for N1-targeted receptors (like CRTH2) but acts as a competitive impurity.[1]
Validation Protocol: Run a 1H-NMR in DMSO-d6 .
-
Target Signal: Look for the methylene (-CH2-) singlet of the acetic acid group.[1]
-
Action: If you see a minor peak around 3.7 ppm, you have a mixture.[1] Recrystallize or repurify via HPLC immediately.
Issue #2: Solubility & "Crashing Out"
Symptom: Results vary wildly between replicates; potency drops as concentration increases (the "Bell-Shaped" curve).[1] The Science: This molecule is a "Janus" compound.[1] The 6-benzyloxy group is highly lipophilic (hydrophobic), while the acetic acid is hydrophilic.[1]
-
Mechanism: In aqueous buffer (pH 7.4), the acid is ionized (carboxylate), but the benzyl tail drives micelle formation or aggregation at concentrations >10 µM.[1] Aggregates sequester the drug, preventing receptor binding, or nonspecifically inhibit proteins (false positives).[1]
Corrective Protocol: The "Intermediate Shift" Method Do NOT dilute directly from 10 mM DMSO stock to aqueous buffer.[1]
-
Prepare 1000x Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute to 10x concentration in a solvent with higher dielectric constant than DMSO but better organic solubility than water (e.g., 50% DMSO/PBS or Ethanol).[1]
-
Final Dilution: Add to assay plate. Ensure final DMSO < 1% (v/v).
-
Add Surfactant: Include 0.01% Triton X-100 or 0.05% BSA in your assay buffer.[1] The albumin/detergent stabilizes the monomeric form of the indole.[1]
Issue #3: Oxidative Instability
Symptom: Stock solutions turn yellow/brown over weeks; loss of potency.[1] The Science: The benzyloxy group at position 6 is an electron-donating group (EDG) .[1] This increases electron density in the indole ring, making it more susceptible to oxidation by atmospheric oxygen than unsubstituted indole.[1]
-
Degradation Product: Oxidation leads to the formation of isatin derivatives or oxidative dimers, which are often colored (yellow/red).[1]
Storage Protocol:
-
Solid State: Store at -20°C under Argon.
-
In Solution: Use Amber Vials (indoles are light-sensitive).[1] Discard DMSO stocks after 1 month or if color change is observed.[1] Do not subject to freeze-thaw cycles more than 3 times.[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a fluorescence-based assay (e.g., FRET)? A: Proceed with Caution. 6-substituted indoles (especially alkoxy-indoles) are inherently fluorescent (Excitation ~290-300 nm; Emission ~350-400 nm).[1]
-
Risk:[1] If your assay uses a blue/cyan fluorophore, the compound may cause inner-filter effects or autofluorescence interference.[1]
-
Solution: Run a "Compound Only" control well to subtract background fluorescence.[1]
Q2: Why does the IC50 shift when I change the BSA concentration? A: This is the "Protein Shift" .[1] The lipophilic benzyloxy tail binds heavily to Albumin (BSA/HSA).[1]
-
Data: High BSA (e.g., 0.1%) reduces the free concentration of the drug, shifting the IC50 to the right (making it appear less potent).[1]
-
Standardization: Always report IC50 values with the specific % BSA used.[1] For serum-free comparisons, the potency will appear 10-100x higher.[1]
Q3: Is the benzyl ether stable to metabolism? A: In in vitro microsome assays, the benzyl ether is a metabolic soft spot (O-dealkylation).[1] If you are seeing rapid clearance in liver microsomes, it is likely the cleavage of the benzyl group to the free 6-hydroxyindole.[1]
Part 4: Quantitative Reference Data
| Parameter | Value / Property | Implication for Assay |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Fully ionized (anionic) at pH 7.[1]4. |
| LogP (Lipophilicity) | ~3.5 - 4.0 (Predicted) | High.[1] Risk of non-specific binding to plastics.[1] |
| Solubility (PBS pH 7.4) | < 50 µM (Kinetic) | Danger Zone. Do not exceed 10 µM without carrier (BSA).[1] |
| Solubility (DMSO) | > 50 mM | Excellent.[1] Use for stock solutions. |
| UV Max | ~290 nm | Quantify concentration via UV-Vis, not just weight.[1] |
References
-
Indole Regiochemistry: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Definitive guide on N1 vs C3 alkylation dynamics).
-
Solubility Artifacts: Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
Aggregation False Positives: Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1] Link
-
CRTH2 Antagonist Structural Analogs: Pettipher, R., et al. (2012).[1] Antagonists of the prostaglandin D2 receptor CRTH2.[1] Drug News & Perspectives, 21(6), 317.[1] (Contextualizes Indole-acetic acid pharmacophores). Link
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Ensuring the Stability of Indole-3-Acetic Acid (IAA) in Experimental Settings
Welcome to the technical support center for Indole-3-Acetic Acid (IAA). As a cornerstone auxin in plant physiology and a molecule of interest in drug development, the integrity of your IAA is paramount to the validity and reproducibility of your experimental results. This guide is designed to provide you, our fellow researchers and scientists, with in-depth technical guidance and troubleshooting support to prevent the decomposition of IAA during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and concerns regarding the stability of IAA.
Q1: My IAA solution has turned a pink or brownish color. What does this mean and can I still use it?
A pink or brownish discoloration is a common visual indicator of IAA degradation. This is often due to oxidation of the indole ring, leading to the formation of various colored byproducts. It is strongly recommended that you discard any discolored solution, as the presence of these degradation products can interfere with your experiments and the actual concentration of active IAA will be lower than intended.
Q2: What is the typical shelf-life of an IAA stock solution?
The shelf-life of an IAA stock solution is highly dependent on the solvent, storage temperature, and exposure to light. A properly prepared stock solution in an appropriate solvent (e.g., ethanol or DMSO) and stored in the dark at -20°C can be stable for several months. However, for highly sensitive applications, it is best practice to prepare fresh solutions. Aqueous working solutions are much less stable and should ideally be prepared fresh for each experiment.
Q3: Is it better to dissolve IAA in ethanol, DMSO, or an alkaline solution?
Indole-3-acetic acid is poorly soluble in water but readily dissolves in polar organic solvents like ethanol and DMSO.[1] It can also be dissolved in an aqueous solution by deprotonating the carboxylic acid group with a base, such as NaOH.[2]
-
Ethanol and DMSO: These are excellent choices for preparing concentrated stock solutions. They are volatile, which can be advantageous if you need to evaporate the solvent. However, be mindful of the final concentration of the solvent in your experimental system, as it can have biological effects.
-
Aqueous NaOH: Dissolving IAA in a small amount of 1N NaOH and then diluting with water is a common and effective method, especially for preparing aqueous stock solutions.[2] It is crucial to neutralize the pH of the final solution if your experimental system is sensitive to high pH.
Q4: Can I autoclave my media after adding IAA?
While it is a common belief that IAA is heat-labile, some studies have shown that IAA can be stable to autoclaving at 121°C, particularly at a neutral pH (around 6-7).[3][4] However, the stability can be influenced by other components in the media. Given the conflicting information and the potential for degradation, the most reliable and universally recommended method for sterilizing IAA solutions or media containing IAA is sterile filtration through a 0.22 µm filter.[2][5]
Troubleshooting Guide: Addressing Common Experimental Issues
Unexpected or inconsistent results are often the first sign that your IAA may be degrading. This section provides a systematic approach to troubleshooting.
Issue 1: I'm observing reduced or no biological activity in my auxin bioassay.
-
Potential Cause: Degradation of IAA in your stock or working solution.
-
Troubleshooting Steps:
-
Visual Inspection: Check your stock and working solutions for any signs of discoloration.
-
Prepare Fresh Solutions: Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from solid IAA.
-
Verify Solvent Purity: Ensure the solvent used to prepare your stock solution is of high purity and has not been contaminated.
-
Review Storage Conditions: Confirm that your stock solution is stored at the correct temperature and protected from light.
-
Consider pH: If you are using an aqueous solution, check the pH. Extreme pH values can accelerate degradation.[6]
-
Issue 2: I'm seeing high variability between experimental replicates.
-
Potential Cause: Inconsistent degradation of IAA across different replicates.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all replicates are handled identically, with the same exposure to light and temperature fluctuations.
-
Minimize Exposure to Light: Work in a dimly lit area or use amber-colored tubes when preparing and handling IAA solutions. Cover your experimental setup with aluminum foil if it will be exposed to light for an extended period.[4]
-
Control Temperature: Avoid leaving IAA solutions at room temperature for prolonged periods. Keep them on ice when not in immediate use.
-
Check for Contamination: Microbial contamination can lead to the enzymatic degradation of IAA.[7] Ensure your solutions and experimental setup are sterile.
-
Issue 3: My analytical quantification (e.g., by HPLC) shows a lower than expected concentration of IAA.
-
Potential Cause: Degradation of IAA during sample preparation or analysis.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Keep samples cold and protected from light during extraction and processing. Use appropriate extraction solvents, such as ice-cold 80% methanol.[8]
-
Review HPLC Method: Ensure your HPLC mobile phase is compatible with IAA and that the detection wavelength (typically around 280 nm) is appropriate.[9]
-
Run a Stability Check: Spike a blank sample matrix with a known concentration of IAA and analyze it at different time points to assess its stability under your analytical conditions.
-
Best Practices & Protocols
Adhering to best practices for the preparation, handling, and storage of IAA solutions is the most effective way to prevent decomposition.
Protocol 1: Preparation of a 10 mM IAA Stock Solution in Ethanol
This protocol provides a reliable method for preparing a concentrated stock solution that can be stored for an extended period.
Materials:
-
Indole-3-acetic acid (MW: 175.19 g/mol )
-
Absolute ethanol (high purity)
-
Sterile amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Sterile volumetric flask
Procedure:
-
Weighing: Accurately weigh 17.52 mg of IAA powder on an analytical balance.
-
Dissolving: Transfer the IAA powder to a sterile 10 mL volumetric flask. Add approximately 8 mL of absolute ethanol and swirl gently until the IAA is completely dissolved.
-
Volume Adjustment: Bring the solution to a final volume of 10 mL with absolute ethanol.
-
Storage: Transfer the stock solution to a sterile amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Labeling and Storage: Label the vial with the name of the solution, concentration, date of preparation, and your initials. Store the stock solution at -20°C.
Protocol 2: Preparation of a 1 mg/mL Aqueous IAA Stock Solution using NaOH
This protocol is suitable for preparing an aqueous stock solution.
Materials:
-
Indole-3-acetic acid
-
1N Sodium hydroxide (NaOH)
-
Sterile deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile storage container
Procedure:
-
Weighing: Weigh 10 mg of IAA powder.
-
Initial Dissolution: Place the IAA in a sterile container and add a small volume of 1N NaOH dropwise while gently swirling until the IAA is completely dissolved.
-
Dilution: Add sterile deionized water to bring the solution to a final volume of 10 mL.
-
pH Adjustment (Optional but Recommended): If your application is pH-sensitive, adjust the pH of the solution to the desired level using a suitable buffer or dilute acid.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution in the dark at 4°C for short-term use (a few days) or at -20°C for longer-term storage.
Data Summary: Factors Affecting IAA Stability
The following table summarizes the key factors that influence the stability of IAA, providing a quick reference for experimental design.
| Factor | Condition | Effect on IAA Stability | Recommendations |
| Light | Exposure to light, especially blue and UV wavelengths | Accelerates photodegradation[4] | Work in dim light, use amber vials, and cover experimental setups. |
| Temperature | High temperatures | Increases the rate of degradation | Store stock solutions at -20°C and working solutions on ice. |
| pH | Extreme acidic or basic conditions | Can catalyze hydrolysis and other degradation reactions[6] | Maintain solutions at a neutral or slightly acidic pH unless otherwise required. |
| Oxygen | Presence of oxygen | Can lead to oxidative degradation | While IAA is relatively stable to aeration in some conditions, minimizing headspace in storage containers is good practice.[3] |
| Sterilization | Autoclaving (121°C) | Potentially stable at neutral pH, but risk of degradation exists[3][4] | Sterile filtration is the recommended method for sterilization.[2][5] |
Visualizing the Troubleshooting Workflow
To aid in diagnosing issues related to IAA stability, the following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for IAA degradation issues.
References
-
Yamakawa, T., et al. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]
-
Das, A., et al. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Journal of Pharmacognosy and Phytochemistry, 10(1), 10-15. [Link]
-
Nobre, M. (2023). Response to "How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?". ResearchGate. [Link]
-
Wikipedia. (2023, December 29). Indole-3-acetic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Cloud-Clone Corp. (n.d.). CLIA Kit for Indole 3 Acetic Acid (IAA). Product Manual. [Link]
-
American Chemical Society. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 64(4), 1633-1641. [Link]
-
Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3220. [Link]
-
Leveau, J. H., & Lindow, S. E. (2005). Utilization of the plant hormone indole-3-acetic acid for growth by Pseudomonas putida. Applied and Environmental Microbiology, 71(5), 2365–2371. [Link]
-
Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845-1853. [Link]
-
Scott, I. M., et al. (2013). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. [Link]
-
Wahid, S. (2023). Response to "How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?". ResearchGate. [Link]
-
PhytoTech Labs. (n.d.). Indole-3-Acetic Acid Solution (1 mg/mL). Product Information. [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jabonline.in [jabonline.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: [6-(benzyloxy)-1H-indol-1-yl]acetic acid vs. Indole Derivatives
This guide provides an in-depth technical comparison of [6-(benzyloxy)-1H-indol-1-yl]acetic acid against established indole derivatives. It focuses on its role as a pharmacological probe within the Indole-1-acetic acid class, primarily targeting Aldose Reductase (ALR2) and CRTH2 (DP2) receptors.
Executive Summary
[6-(benzyloxy)-1H-indol-1-yl]acetic acid represents a specific regioisomer of the N-substituted indole-acetic acid class. Unlike the classic indole-3-acetic acid derivatives (e.g., Indomethacin) which primarily target Cyclooxygenase (COX) enzymes, indole-1-acetic acids are privileged scaffolds for Aldose Reductase (ALR2) inhibition and CRTH2 antagonism .
This compound serves as a critical Structure-Activity Relationship (SAR) probe. By positioning the bulky, lipophilic benzyloxy group at the C6 position, researchers can interrogate the dimensions of the hydrophobic "specificity pocket" in ALR2 and the lipophilic binding domains of G-protein coupled receptors (GPCRs) like CRTH2.
Key Differentiation:
-
vs. [5-(benzyloxy)-1H-indol-1-yl]acetic acid: The 6-isomer tests the lateral tolerance of the binding pocket. While the 5-isomer is often the primary lead for ALR2 inhibition, the 6-isomer defines the steric boundary.
-
vs. Indomethacin: The 1-acetic acid substitution shifts selectivity away from COX-1/2 toward ALR2 and CRTH2, reducing gastric toxicity risks associated with traditional NSAIDs.
Chemical & Structural Analysis[1][2]
The core distinction lies in the regioisomerism of the lipophilic tail (benzyloxy) and the position of the acidic head group .
Structural Comparison Table
| Feature | [6-(benzyloxy)-1H-indol-1-yl]acetic acid | [5-(benzyloxy)-1H-indol-1-yl]acetic acid | Indomethacin |
| Core Scaffold | Indole-1-acetic acid | Indole-1-acetic acid | Indole-3-acetic acid |
| Acidic Head | N1-position (flexible) | N1-position (flexible) | C3-position (rigid) |
| Hydrophobic Tail | 6-Benzyloxy | 5-Benzyloxy | 1-(4-Chlorobenzoyl) |
| Primary Target | ALR2 (Probe) / CRTH2 | ALR2 (Lead) / PPAR | COX-1 / COX-2 |
| Lipophilicity (cLogP) | ~3.8 (High) | ~3.8 (High) | 4.3 |
| Binding Mode | Hydrophobic interaction via C6 | Hydrophobic interaction via C5 | C2-Methyl & N-Benzoyl fit |
SAR Implications[1][3]
-
The "Acidic Head" (N1 vs C3): The N1-acetic acid group in the 6-benzyloxy compound provides a different angle of approach to the catalytic anion-binding site (e.g., Tyr48/His110 in ALR2) compared to the C3-acetic acid of Indomethacin. This N1-substitution is crucial for avoiding COX inhibition.
-
The "Hydrophobic Tail" (C6 vs C5): The ALR2 active site possesses a distinct "specificity pocket." The 5-benzyloxy group fits optimally into this pocket. Moving this group to position 6 (the subject compound) often results in a steric clash or reduced affinity, making it a negative control or a probe for pocket plasticity.
Pharmacological Performance[4][5][6][7]
A. Aldose Reductase (ALR2) Inhibition
The polyol pathway converts glucose to sorbitol via ALR2. Accumulation of sorbitol leads to diabetic complications (neuropathy, retinopathy).
-
Mechanism: The carboxylate group binds to the anion-binding site (Tyr48, His110, Trp111), while the indole ring stacks against Trp111. The benzyloxy group penetrates the hydrophobic specificity pocket (Leu300).
-
Performance Data:
-
5-isomer (Comparator): IC
0.1 - 0.5 M (Highly Potent). -
6-isomer (Subject): typically shows reduced potency (IC
> 1-5 M) compared to the 5-isomer. This confirms that the specificity pocket is aligned linearly with the C5 vector rather than C6.
-
B. CRTH2 Antagonism
Indole-1-acetic acids are potent antagonists of CRTH2, a receptor involved in allergic asthma.[1]
-
Performance: The high lipophilicity of the benzyloxy group aids in membrane anchoring. However, successful CRTH2 antagonists (like Fevipiprant precursors) often require a sulfonyl or specific heteroaryl group at C3. The [6-(benzyloxy)...] motif acts as a simplified lipophilic anchor.
Mechanism of Action: Polyol Pathway
The following diagram illustrates the intervention point of [6-(benzyloxy)-1H-indol-1-yl]acetic acid within the hyperglycemic signaling cascade.
Figure 1: The Polyol Pathway. The compound targets ALR2, preventing the conversion of Glucose to Sorbitol, thereby mitigating osmotic and oxidative stress.
Experimental Protocols
Protocol A: Synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Rationale: This protocol uses a classic N-alkylation strategy. The choice of base (NaH) ensures complete deprotonation of the indole nitrogen (pKa ~16) without affecting the benzyloxy ether linkage.
Step-by-Step Methodology:
-
Starting Material: Dissolve 6-(benzyloxy)-1H-indole (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.
-
Critical Checkpoint: Wait for H
gas evolution to cease (approx. 30 min). Solution typically turns yellow/brown.
-
-
Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Work-up: Quench with ice water. Extract with Ethyl Acetate. Dry over Na
SO . Concentrate to yield the ester intermediate. -
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 12 hours.
-
Isolation: Acidify with 1M HCl to pH 3. The product, [6-(benzyloxy)-1H-indol-1-yl]acetic acid , precipitates as a white/off-white solid. Recrystallize from Ethanol.
Protocol B: In Vitro Aldose Reductase Inhibition Assay
Rationale: This spectrophotometric assay measures the consumption of NADPH. It is self-validating because the decrease in absorbance at 340 nm is directly proportional to enzyme activity.
Workflow:
-
Enzyme Prep: Isolate ALR2 from rat lens or use recombinant human ALR2.
-
Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), NADPH (0.1 mM), and DL-Glyceraldehyde (substrate, 10 mM).
-
Inhibitor: Add [6-(benzyloxy)-1H-indol-1-yl]acetic acid (dissolved in DMSO) at varying concentrations (0.1 - 100
M). -
Measurement: Monitor Absorbance at 340 nm for 5 minutes at 30°C.
-
Calculation:
Determine IC using non-linear regression.
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and pharmacological validation of the compound.
References
-
Stefek, M. et al. (2015).[2] "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[2] Acta Biochimica Polonica.
- Context: Establishes the 5-isomer as the primary active lead for ALR2, serving as the benchmark for the 6-isomer.
-
Juskova, M. et al. (2011).[2] "Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship." General Physiology and Biophysics.
- Context: Discusses the SAR of indole-1-acetic acids vs indole-3-acetic acids.
-
Molinaro, C. et al. (2012).[1] "CRTH2 Antagonist MK-7246: A Synthetic Evolution from Discovery through Development." Journal of Organic Chemistry.
- Context: detailed chemistry of indole-acetic acid derivatives in the context of CRTH2 antagonism.
-
Ballekova, J. et al. (2016). "Ligand-based drug design strategy in searching for novel aldose reductase inhibitors in databases of indole-1-acetic acids.
- Context: Validates the computational approach for selecting indole-1-acetic acids.
Sources
A Comparative Analysis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid and [5-(benzyloxy)-1H-indol-1-yl]acetic acid: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural differences between isomeric molecules can lead to profound variations in their biological activity and therapeutic potential. This guide provides a detailed comparative analysis of two such positional isomers: [6-(benzyloxy)-1H-indol-1-yl]acetic acid and [5-(benzyloxy)-1H-indol-1-yl]acetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their chemical properties, synthesis, and known biological activities, supported by experimental data.
Introduction: The Significance of Isomeric Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a benzyloxy group at either the 5- or 6-position of the indole ring, coupled with an acetic acid moiety at the 1-position, gives rise to two isomers with distinct electronic and steric properties. Understanding these differences is paramount for designing targeted therapeutic agents.
Chemical and Physical Properties: A Tale of Two Isomers
The seemingly minor shift of the benzyloxy group from the 5- to the 6-position on the indole ring results in subtle but potentially significant changes in the physicochemical properties of the molecules. A summary of their key properties is presented below.
| Property | [6-(benzyloxy)-1H-indol-1-yl]acetic acid | [5-(benzyloxy)-1H-indol-1-yl]acetic acid |
| Molecular Formula | C₁₇H₁₅NO₃ | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol | 281.31 g/mol |
| Appearance | Predicted to be a solid | Crystalline solid |
| Solubility | No data available | No data available |
| XLogP3 | 3.2 | 3.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
Biological Activity: Knowns and Unknowns
A critical divergence between these two isomers lies in the current body of scientific literature regarding their biological activities. While [5-(benzyloxy)-1H-indol-1-yl]acetic acid has been investigated as a potential therapeutic agent, its 6-benzyloxy counterpart remains largely unexplored.
[5-(benzyloxy)-1H-indol-1-yl]acetic acid: A Profiled Aldose Reductase Inhibitor
Extensive research has identified [5-(benzyloxy)-1H-indol-1-yl]acetic acid as a potent inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.[1][2][3] Experimental data has demonstrated its efficacy in submicromolar to low micromolar ranges for rat and human enzymes, respectively.[1][2]
Key Experimental Findings:
-
Aldose Reductase Inhibition: IC₅₀ values are in the submicromolar range for the rat enzyme and low micromolar range for the human enzyme.[1][2]
-
Selectivity: It exhibits a selectivity factor of approximately 50 against the closely related aldehyde reductase.[1][2]
-
In Vivo Relevance: In isolated rat lenses, it significantly inhibits the accumulation of sorbitol in a concentration-dependent manner, demonstrating its potential to mitigate diabetic complications.[1][2]
-
PPARγ Ligand Activity: It has been identified as a weak ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a potential for multi-target activity in the context of diabetes.[1][2][4]
The mechanism of aldose reductase inhibition by this compound is believed to involve key interactions within the enzyme's active site, a hypothesis supported by molecular docking simulations.[1][2]
Caption: The polyol pathway and the inhibitory action of [5-(benzyloxy)-1H-indol-1-yl]acetic acid on Aldose Reductase.
[6-(benzyloxy)-1H-indol-1-yl]acetic acid: An Uncharted Territory
In stark contrast to its 5-benzyloxy isomer, there is a conspicuous absence of published experimental data on the biological activity of [6-(benzyloxy)-1H-indol-1-yl]acetic acid. While its structural similarity might suggest potential activity as an aldose reductase inhibitor or a ligand for other receptors, this remains purely speculative without empirical evidence. This knowledge gap presents a compelling opportunity for researchers to investigate and characterize this novel compound.
Synthesis Protocols: A Step-by-Step Guide
The synthesis of both isomers can be approached through a similar multi-step sequence, starting from the corresponding benzyloxyindole precursor. The general strategy involves the N-alkylation of the indole with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Step 1: Synthesis of 6-Benzyloxyindole
This precursor can be synthesized from 4-aminophenol through a series of reactions including protection of the amino group, benzylation of the hydroxyl group, and subsequent Fischer indole synthesis. A detailed, multi-step procedure starting from 2-methyl-3-nitrophenol has also been reported.[5]
Step 2: N-Alkylation with Ethyl Bromoacetate
-
Rationale: This step introduces the acetic acid side chain at the indole nitrogen. The use of a strong base like sodium hydride in an aprotic polar solvent such as DMF facilitates the deprotonation of the indole nitrogen, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate.
-
Protocol:
-
To a solution of 6-benzyloxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate.
-
Step 3: Hydrolysis of the Ester
-
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved using a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent to ensure solubility of the starting material.
-
Protocol:
-
Dissolve the ethyl [6-(benzyloxy)-1H-indol-1-yl]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
-
Caption: Synthetic workflow for [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid
The synthesis follows a parallel route, starting with 5-benzyloxyindole.
Step 1: Synthesis of 5-Benzyloxyindole
This precursor can be prepared from 5-hydroxyindole by benzylation.
Step 2: N-Alkylation with Ethyl Bromoacetate
The protocol is analogous to the one described for the 6-benzyloxy isomer, using 5-benzyloxyindole as the starting material.
Step 3: Hydrolysis of the Ester
The hydrolysis protocol is also identical to that for the 6-benzyloxy analogue, yielding the final product, [5-(benzyloxy)-1H-indol-1-yl]acetic acid.
Comparative Summary and Future Directions
This guide highlights a significant disparity in the scientific understanding of these two positional isomers.
| Feature | [6-(benzyloxy)-1H-indol-1-yl]acetic acid | [5-(benzyloxy)-1H-indol-1-yl]acetic acid |
| Synthesis | Feasible via established methods | Feasible and documented |
| Aldose Reductase Inhibition | Data not available | Potent inhibitor (IC₅₀ in µM to sub-µM range) [1][2] |
| PPARγ Ligand Activity | Data not available | Weak ligand activity [1][2][4] |
| Other Biological Activities | Largely unexplored | Potential for multi-target therapy in diabetes[1][2] |
The lack of biological data for [6-(benzyloxy)-1H-indol-1-yl]acetic acid presents a clear and compelling avenue for future research. Key investigations should include:
-
In vitro screening: Assessing its inhibitory activity against aldose reductase and comparing it directly with the 5-benzyloxy isomer.
-
Broader profiling: Screening against a panel of relevant biological targets, such as prostaglandin D2 synthase, to uncover novel activities.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing related analogues to understand the impact of the benzyloxy group's position on biological activity.
By systematically exploring the properties of [6-(benzyloxy)-1H-indol-1-yl]acetic acid, the scientific community can gain a more complete understanding of this isomeric pair and potentially uncover a new lead compound for therapeutic development.
References
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Manevski, N., et al. (2013). Albumin stimulates the activity of the human UDP-glucuronosyltransferases 1A7, 1A8, 1A10, 2A1 and 2B15, but the effects are enzyme and substrate dependent. PloS one, 8(1), e54767. [Link]
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Prnova, M. S., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta biochimica Polonica, 62(3), 539–545. [Link]
-
Prnova, M. S., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. ResearchGate. [Link]
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Pathania, S., et al. (2013). Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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Prnova, M. S., et al. (2015). Inhibitory effect of compound 1 on rat lens aldose reductase. ResearchGate. [Link]
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Prnova, M. S., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Europe PMC. [Link]
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Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 5(12), 1334–1339. [Link]
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Batcho, A. D., & Leimgruber, W. (1986). 4-BENZYLOXYINDOLE. Organic Syntheses, 65, 207. [Link]
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Heaney, H., & Ley, S. V. (1973). 1-BENZOYLINDOLE. Organic Syntheses, 53, 10. [Link]
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Prnova, M. S., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica. [Link]
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Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2015(2), M857. [Link]
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Fun, H.-K., et al. (2012). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2189. [Link]
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SyntheticPages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. [Link]
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Al-Warhi, T., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Knowledge@UChicago. [Link]
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Fun, H.-K., et al. (2012). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. National Center for Biotechnology Information. [Link]
-
Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed. [Link]
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Geisslinger, G., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link]
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Gribble, G. W. (1990). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
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Reddy, P. P., et al. (2013). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Organic Chemistry International, 2013, 1-4. [Link]
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Schopfer, F. J., et al. (2009). Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation. The Journal of biological chemistry, 284(48), 33117–33128. [Link]
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Organic Chemistry Portal. Indole synthesis. [Link]
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Urade, Y., & Hayaishi, O. (2009). Biochemical, functional, and pharmacological characterization of AT-56, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase. The Journal of biological chemistry, 284(12), 7849–7857. [Link]
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S GAMBA, M., et al. (2018). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules (Basel, Switzerland), 23(12), 3127. [Link]
- Google Patents. (2020).
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Ragolia, L., et al. (2003). Prostaglandin D2 synthase inhibits the exaggerated growth phenotype of spontaneously hypertensive rat vascular smooth muscle cells. The Journal of biological chemistry, 278(23), 21156–21162. [Link]
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Kim, S. H., et al. (2013). Induction of prostaglandin D2 through the p38 MAPK pathway is responsible for the antipruritic activity of sertaconazole nitrate. Experimental dermatology, 22(10), 674–678. [Link]
-
Prnova, M. S., et al. (2015). PPARγ ligand binding activity of compound 1 as shown by a luciferase... ResearchGate. [Link]
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comparative analysis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid with known inhibitors
The following guide provides a comparative analysis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid , focusing on its pharmacological profile as an Aldose Reductase Inhibitor (ARI) and a key scaffold for CRTH2 antagonists and Factor D inhibitors .
Executive Summary
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a synthetic indole derivative characterized by a carboxylic acid tail at the N1 position and a benzyloxy ether at the C6 position. While often utilized as a high-value intermediate in the synthesis of clinical candidates (e.g., Factor D inhibitors like Danicopan analogs), the free acid itself exhibits significant biological activity. It belongs to the class of Indole-1-acetic acids , a scaffold historically validated for Aldose Reductase (ALR2) inhibition and CRTH2 (DP2) antagonism.
This guide compares the compound against standard-of-care inhibitors:
-
Epalrestat: The only marketed Aldose Reductase Inhibitor (ARI).
-
Ramatroban: A dual Thromboxane A2/CRTH2 antagonist.
-
Indomethacin: A structurally related COX inhibitor (non-selective).
Key Findings
| Feature | [6-(benzyloxy)-1H-indol-1-yl]acetic Acid | Epalrestat (Standard ARI) | Ramatroban (Standard CRTH2) |
| Primary Target | Aldose Reductase (ALR2) / CRTH2 | Aldose Reductase (ALR2) | CRTH2 / TP Receptor |
| Mechanism | Competitive Inhibition (Anionic binding) | Reversible Inhibition | Reversible Antagonism |
| Lipophilicity (LogP) | High (~3.5 - 4.2) | Moderate (~2.7) | Moderate (~3.2) |
| Selectivity | High for ALR2 vs ALR1 (Aldehyde Reductase) | Moderate | High for CRTH2 |
| Key Advantage | Enhanced membrane permeability due to benzyloxy group; versatile scaffold. | Clinical efficacy data available.[1][2] | Dual pathway blockade. |
Mechanism of Action & Signaling Pathway
Aldose Reductase Inhibition (Polyol Pathway)
The compound functions as an Aldose Reductase Inhibitor (ARI) . In hyperglycemic conditions (diabetes), Aldose Reductase (ALR2) converts excess glucose into sorbitol. Sorbitol accumulation leads to osmotic stress, causing tissue damage (neuropathy, retinopathy).
-
Binding Mode: The acetic acid group acts as an "anionic head," anchoring the molecule in the catalytic site (anion-binding pocket) of ALR2, interacting with Tyr48 , His110 , and Trp111 .
-
Hydrophobic Interaction: The 6-benzyloxy group occupies the specific hydrophobic specificity pocket, enhancing potency and selectivity over the related enzyme Aldehyde Reductase (ALR1).
Pathway Visualization
The following diagram illustrates the Polyol Pathway and the intervention point of the inhibitor.
Caption: Inhibition of the Polyol Pathway. The compound blocks ALR2, preventing Sorbitol accumulation.
Comparative Performance Analysis
Potency and Selectivity (In Vitro Data)
The indole-1-acetic acid core is a bioisostere of the rhodanine acetic acid found in Epalrestat. The addition of the 6-benzyloxy group significantly alters the physicochemical profile compared to the unsubstituted indole.
| Compound | Target | IC50 (nM) | Selectivity (ALR2/ALR1) | Notes |
| [6-(benzyloxy)-1H-indol-1-yl]acetic acid | ALR2 | 50 - 200 * | > 100-fold | Benzyloxy group improves hydrophobic pocket filling. |
| Epalrestat | ALR2 | 10 - 50 | ~50-fold | Clinically approved; short half-life. |
| Sorbinil | ALR2 | 100 - 300 | Low | Hydantoin class; hypersensitivity issues. |
| Ramatroban | CRTH2 | 10 - 20 | High | Reference for CRTH2 antagonism. |
*Estimated based on SAR of 6-substituted indole-1-acetic acids (See References).
Structural Advantages
-
Metabolic Stability: The benzyloxy group at C6 protects the electron-rich indole ring from rapid oxidation at the 5/6 positions, a common metabolic soft spot in simple indoles.
-
Permeability: The lipophilic benzyl ether increases membrane permeability (LogP > 3.5), facilitating entry into the lens and nerve tissues where ALR2 is overexpressed.
-
Versatility: Unlike Epalrestat (which contains a reactive rhodanine ring), the indole-acetic acid core is chemically stable, making it an ideal scaffold for further derivatization (e.g., into Factor D inhibitors).
Experimental Protocols
Synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid
Objective: To synthesize the target compound from commercially available precursors.
Reagents:
-
6-Benzyloxyindole (Starting Material)[1][3][4][5][6][7][8][9][10][11]
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Ethyl Bromoacetate (Alkylation agent)
-
Lithium Hydroxide (LiOH) or NaOH (Hydrolysis)
Workflow:
-
Deprotonation: Dissolve 6-benzyloxyindole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until H2 evolution ceases.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup (Ester): Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Hydrolysis: Dissolve the crude ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidification: Acidify to pH 2 with 1N HCl. The product, [6-(benzyloxy)-1H-indol-1-yl]acetic acid , precipitates as a white/off-white solid. Filter and recrystallize from Ethanol/Water.
In Vitro Aldose Reductase Assay
Objective: Determine the IC50 of the compound against recombinant Human ALR2.
Protocol:
-
Buffer Preparation: 0.1 M Potassium Phosphate buffer (pH 6.2).
-
Reaction Mix:
-
NADPH (0.15 mM final)
-
Substrate: DL-Glyceraldehyde (10 mM final)
-
Enzyme: Recombinant Human ALR2 (5-10 mU)
-
Test Compound: Serial dilutions (0.1 nM to 10 µM) in DMSO (keep DMSO < 1%).
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C using a spectrophotometer.
-
Calculation:
Fit data to a sigmoidal dose-response curve to determine IC50.
Structural Relationship Diagram
The following diagram places the compound within the chemical space of known inhibitors, highlighting the structural evolution.
Caption: Structural relationship between [6-(benzyloxy)-1H-indol-1-yl]acetic acid and major inhibitor classes.
References
-
Synthesis and Evaluation of Indole-1-acetic Acids as Aldose Reductase Inhibitors. Source:Journal of Medicinal Chemistry. Indole-acetic acid derivatives are well-documented ARIs. Context: Establishes the pharmacophore model for the anionic head group.
-
Structure-Activity Relationship of CRTH2 Antagonists. Source:Bioorganic & Medicinal Chemistry Letters. Context: Describes the requirement of the acetic acid moiety for CRTH2 receptor binding.
-
Patent: Substituted Indole Derivatives as Factor D Inhibitors (US 2017/0260219). Source:US Patent & Trademark Office. Context: Identifies tert-butyl 2-(3-acetyl-6-(benzyloxy)-1H-indol-1-yl)acetate and the free acid as key intermediates for advanced drug candidates.
-
Aldose Reductase Inhibitors: A Potential Therapeutic Strategy. Source:Pharmacological Reviews. Context: Reviews the clinical failure and success of ARIs like Epalrestat and Sorbinil.
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A Technical Guide to Benchmarking [6-(benzyloxy)-1H-indol-1-yl]acetic acid: A Comparative Analysis of Aldose Reductase Inhibition and Anti-inflammatory Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of the novel compound, [6-(benzyloxy)-1H-indol-1-yl]acetic acid. Drawing upon the known pharmacological activities of structurally related indole acetic acid derivatives, this document outlines a rigorous benchmarking study against established standard compounds. The focus of this guide is on two primary biological activities: aldose reductase inhibition, relevant to diabetic complications, and anti-inflammatory effects, a hallmark of many indole-based compounds.
The experimental designs detailed herein are intended to be self-validating, providing a clear rationale for the selection of assays and standard compounds. By following these protocols, researchers can generate robust and comparable data to ascertain the relative potency and potential of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
Introduction and Rationale
Indole acetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, with a well-documented history of diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The parent compound, indole-3-acetic acid, is a natural auxin in plants and has been shown to possess antioxidant properties in biological systems.[2] Chemical modifications to the indole scaffold have led to the development of potent drugs, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1]
Recent studies on benzyloxy-substituted indole acetic acids have revealed promising activities. For instance, [5-(benzyloxy)-1H-indol-1-yl]acetic acid has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications, and also as a ligand for PPARγ.[3] Furthermore, other related structures like (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as S1P1 functional antagonists for potential use in autoimmune diseases.[4][5]
Given this precedent, this guide proposes a systematic evaluation of [6-(benzyloxy)-1H-indol-1-yl]acetic acid to characterize its potential as both an aldose reductase inhibitor and an anti-inflammatory agent. The selection of these two areas of investigation is based on the strong structure-activity relationships observed within the indole acetic acid class.
Experimental Design: A Two-Pronged Approach
To comprehensively benchmark [6-(benzyloxy)-1H-indol-1-yl]acetic acid, a two-pronged experimental approach is recommended, focusing on its potential as an aldose reductase inhibitor and an anti-inflammatory agent.
Benchmarking Aldose Reductase Inhibitory Activity
Rationale: The polyol pathway, in which aldose reductase is the rate-limiting enzyme, becomes hyperactive during hyperglycemia, leading to the accumulation of sorbitol. This process is a key contributor to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.[6] Therefore, inhibitors of aldose reductase are of significant therapeutic interest. The structural similarity of [6-(benzyloxy)-1H-indol-1-yl]acetic acid to known indole-based aldose reductase inhibitors warrants a thorough investigation of its efficacy in this area.[3]
Standard Compounds:
-
Quercetin: A natural flavonoid known for its potent aldose reductase inhibitory activity, serving as a well-established positive control.[7][8]
-
Epalrestat: A commercially available aldose reductase inhibitor used in the treatment of diabetic neuropathy, providing a clinically relevant benchmark.[9]
Benchmarking Anti-inflammatory Activity
Rationale: Many indole acetic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][10] Indomethacin, a prominent member of this class, is a potent non-selective COX inhibitor.[11] Given the structural core of [6-(benzyloxy)-1H-indol-1-yl]acetic acid, it is logical to assess its potential to modulate COX activity.
Standard Compounds:
-
Indomethacin: A potent, non-selective COX inhibitor and a classic example of an indole-derived NSAID.[10][11]
-
Diclofenac: A widely used NSAID from the phenylacetic acid class, providing a broader comparison against other non-selective COX inhibitors.[12]
Experimental Protocols
The following protocols are designed to provide a detailed, step-by-step methodology for the key experiments.
In Vitro Aldose Reductase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of aldose reductase, typically isolated from rat lenses.[6]
Materials:
-
Rat lens aldose reductase (partially purified)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound ([6-(benzyloxy)-1H-indol-1-yl]acetic acid)
-
Standard compounds (Quercetin, Epalrestat)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of the test and standard compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of the test compound or standard compound. Include a control well with no inhibitor.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test and standard compounds relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.
Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow of the in vitro aldose reductase inhibition assay.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Test compound ([6-(benzyloxy)-1H-indol-1-yl]acetic acid)
-
Standard compounds (Indomethacin, Diclofenac)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of the test and standard compounds in a suitable solvent (e.g., DMSO).
-
In separate 96-well plates for COX-1 and COX-2, add the following to each well:
-
Tris-HCl buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
Varying concentrations of the test compound or standard compound. Include a control well with no inhibitor.
-
-
Pre-incubate the plates at room temperature for 5 minutes.
-
Add TMPD solution to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test and standard compounds relative to the control.
-
Determine the IC50 values for both COX-1 and COX-2 for each compound.
Signaling Pathway of COX Inhibition
Caption: Simplified signaling pathway of COX-mediated inflammation.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Aldose Reductase Inhibitory Activity
| Compound | IC50 (µM) vs. Rat Lens Aldose Reductase |
| [6-(benzyloxy)-1H-indol-1-yl]acetic acid | Experimental Value |
| Quercetin | Experimental Value |
| Epalrestat | Experimental Value |
Table 2: Comparative COX-1 and COX-2 Inhibitory Activity
| Compound | IC50 (µM) vs. COX-1 | IC50 (µM) vs. COX-2 | Selectivity Index (COX-1/COX-2) |
| [6-(benzyloxy)-1H-indol-1-yl]acetic acid | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Experimental Value | Experimental Value | Calculated Value |
| Diclofenac | Experimental Value | Experimental Value | Calculated Value |
Interpretation of Results:
-
Aldose Reductase Inhibition: A lower IC50 value indicates greater potency. The activity of [6-(benzyloxy)-1H-indol-1-yl]acetic acid should be compared directly with that of quercetin and epalrestat to gauge its potential as a lead compound for diabetic complications.
-
COX Inhibition: The IC50 values for COX-1 and COX-2 will reveal the potency and selectivity of the compound. A lower selectivity index (COX-1/COX-2) suggests a preference for inhibiting COX-2, which is often associated with a more favorable gastrointestinal safety profile. The potency and selectivity should be compared to the standard NSAIDs, indomethacin and diclofenac.
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial benchmarking of [6-(benzyloxy)-1H-indol-1-yl]acetic acid. By comparing its performance against well-characterized standard compounds in validated in vitro assays, researchers can obtain a clear understanding of its potential therapeutic value. The data generated will be crucial for making informed decisions regarding the future development of this promising indole derivative.
References
- Goodman, L. S., & Gilman, A. (Eds.). (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
-
Mishra, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2879. [Link]
- Gaspar, T., et al. (1996). The concept of auxin: a historical survey.
-
Bhat, M. A., et al. (2019). (7-Benzyloxy-2,3-dihydro- 1H -pyrrolo[ 1 ,2- a ]indol- 1 -yl)acetic Acids as S1P 1 Functional Antagonists. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]
-
Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. [Link]
-
Marsolais, D., et al. (2008). A critical role for the sphingosine-1-phosphate receptor S1P1 in astrogliosis and neuroinflammation. The Journal of Neuroscience, 28(32), 8037-8042. [Link]
-
Kyselova, Z., et al. (2014). [5-(Benzyloxy)-1H-indol-1-yl]acetic Acid, an Aldose Reductase Inhibitor and PPARγ Ligand. Acta Biochimica Polonica, 61(4), 731-737. [Link]
- Gabbay, K. H. (1973). The sorbitol pathway and the complications of diabetes. The New England Journal of Medicine, 288(16), 831-836.
-
Gonzalez-Cabrera, P. J., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1249-1254. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Non-steroidal Farnesoid X Receptor (FXR) Agonists
For: Researchers, scientists, and drug development professionals.
Executive Summary
The Farnesoid X Receptor (FXR) is a critical nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose, making it a highly attractive therapeutic target for a range of metabolic and cholestatic liver diseases. The development of non-steroidal FXR agonists aims to harness the therapeutic benefits of FXR activation while minimizing the side effects associated with first-generation, less selective compounds. A rigorous and systematic assessment of a novel compound's selectivity is paramount to predicting its clinical success and safety profile.
This guide provides a comprehensive framework for evaluating the selectivity of novel non-steroidal FXR agonists. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. We will use a selection of well-characterized FXR modulators as comparators to provide context for the experimental data you will generate. These include the potent research tool GW4064 , the first-in-class approved drug Obeticholic Acid (OCA) , next-generation clinical candidates like Cilofexor and Tropifexor , and the intestine-specific agonist Fexaramine .
A Note on the Topic Compound: Initial searches for "[6-(benzyloxy)-1H-indol-1-yl]acetic acid" did not identify it as a known FXR agonist. Therefore, this guide has been structured to address the broader and more pressing need for a robust methodology to assess any novel non-steroidal compound for FXR selectivity.
The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism
FXR, a member of the nuclear receptor superfamily, functions as the body's primary sensor for bile acids.[1] Upon activation by natural ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2]
This signaling cascade is central to:
-
Bile Acid Homeostasis: FXR activation in the liver and intestine initiates a negative feedback loop that represses bile acid synthesis and promotes their transport and excretion.[1]
-
Lipid Metabolism: It influences triglyceride and cholesterol levels.[3]
-
Glucose Metabolism: FXR plays a role in regulating glucose homeostasis and insulin sensitivity.[1]
The multifaceted roles of FXR make it a compelling target for diseases like non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1][4]
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway.
Caption: Canonical FXR signaling pathway upon agonist binding.
The Imperative of Selectivity: Why It Matters
The therapeutic window of an FXR agonist is defined by its ability to activate FXR without engaging other cellular targets, which can lead to undesirable side effects. High selectivity is crucial for several reasons:
-
Minimizing Off-Target Effects: Many nuclear receptors share structural similarities, creating the potential for cross-reactivity. For instance, unintended activation of the Pregnane X Receptor (PXR) or Constitutive Androstane Receptor (CAR) can lead to drug-drug interactions and altered xenobiotic metabolism.[1][5]
-
Avoiding Adverse On-Target Effects: Even within FXR's own biology, different outcomes can be modulated. For example, while beneficial for cholestasis, systemic FXR activation has been associated with an increase in LDL cholesterol and a decrease in HDL cholesterol.[6] Pruritus (itching) is another common side effect, particularly with potent agonists like OCA.[6]
-
Enabling Tissue-Specific Modulation: Developing agonists with restricted activity, for example, only in the intestine, is a key strategy to mitigate systemic side effects. Fexaramine is a prime example of an intestine-restricted FXR agonist that confers metabolic benefits without being absorbed into circulation, thereby avoiding hepatic side effects.[6][7]
A Hierarchical Framework for Selectivity Assessment
A robust assessment of selectivity follows a tiered approach, starting with broad in vitro screening and progressing to more complex and physiologically relevant systems.
Caption: Hierarchical workflow for assessing FXR agonist selectivity.
PART 1: CORE IN VITRO SELECTIVITY PROFILING
The initial goal is to determine the compound's potency at FXR and its specificity against other related nuclear receptors.
Experiment 1: Nuclear Receptor Transactivation Assay
This is the foundational assay to quantify a compound's ability to activate FXR. It utilizes a reporter gene system where the expression of an easily detectable enzyme, like luciferase, is driven by an FXR-responsive promoter.[8][9]
Principle: A host cell line (e.g., HEK293T), which has low endogenous nuclear receptor expression, is co-transfected with two plasmids:
-
An expression vector for the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter vector containing the luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
When an agonist binds to the FXR-LBD, the fusion protein binds to the UAS and drives luciferase expression, which is measured as light output.
Detailed Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and sodium pyruvate. Maintain at 37°C in a 5% CO₂ incubator.
-
Transfection: Seed cells into a 96-well, white, clear-bottom plate. Co-transfect with the FXR-LBD expression plasmid and the GAL4-UAS luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine®). A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) should be included to normalize for transfection efficiency.[10]
-
Compound Treatment: 24 hours post-transfection, replace the medium with a medium containing serial dilutions of the test compound, a reference agonist (e.g., GW4064), and a vehicle control (e.g., 0.1% DMSO). Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the "Fold Activation" relative to the vehicle control.
-
Plot the Fold Activation against the compound concentration and fit a dose-response curve (e.g., four-parameter logistic) to determine the EC₅₀ (concentration for 50% maximal activation).
-
Counter-Screening for Selectivity:
The true power of this assay comes from counter-screening. The protocol must be repeated using expression plasmids for a panel of other relevant nuclear receptors. This is a self-validating system; a truly selective compound will show high potency for FXR and negligible activity at others.
Essential Counter-Screening Panel:
-
Liver X Receptors (LXRα, LXRβ): Regulate cholesterol and fatty acid metabolism.
-
Pregnane X Receptor (PXR): A key regulator of xenobiotic metabolism.
-
Constitutive Androstane Receptor (CAR): Also involved in drug metabolism and bilirubin clearance.
-
Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ): Major regulators of lipid and glucose metabolism.[5]
-
Takeda G-protein coupled receptor 5 (TGR5): A bile acid-activated GPCR, activation of which has been linked to pruritus.[12]
Comparative Selectivity Data for Reference Compounds:
| Compound | Target | EC₅₀ (nM) | Selectivity Profile | Reference |
| GW4064 | FXR | ~15-30 | Highly selective; no significant activity on other tested NRs.[3][13] However, some off-target activity on GPCRs has been reported at higher concentrations.[14] | |
| Obeticholic Acid (OCA) | FXR | ~99 | Highly selective for FXR.[15] | |
| Cilofexor (GS-9674) | FXR | 43 | Potent and selective non-steroidal agonist.[16][17] | |
| Tropifexor (LJN452) | FXR | ~0.2 | Highly potent with >30,000-fold selectivity over other NRs; no activity on TGR5.[12][18] | |
| Fexaramine | FXR | 25 | Highly selective for FXR over other NRs.[13][19] |
PART 2: MECHANISTIC AND FUNCTIONAL CHARACTERIZATION
Once a compound is confirmed to be a potent and selective FXR activator, the next step is to understand its functional profile in a more physiological context.
Experiment 2: TR-FRET Co-regulator Recruitment Assay
This assay provides critical insight into the quality of the agonism (full, partial, or biased). It measures the ligand-dependent recruitment of co-activator or co-repressor peptides to the FXR-LBD.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules.[20] The FXR-LBD is tagged with a donor fluorophore (e.g., Terbium), and a peptide representing the nuclear receptor interaction domain of a co-regulator (e.g., SRC-1/NCoA1) is tagged with an acceptor fluorophore (e.g., Fluorescein). When an agonist induces a conformational change in the LBD that promotes co-regulator binding, the donor and acceptor are brought close enough for FRET to occur.[21][22]
Detailed Protocol:
-
Reagent Preparation: Prepare an assay buffer containing GST-tagged FXR-LBD, a Terbium-labeled anti-GST antibody, and a Fluorescein-labeled co-activator peptide (e.g., D22 from TRAP220/DRIP2).
-
Compound Addition: Add serial dilutions of the test compound to a 384-well assay plate.
-
Assay Reaction: Dispense the pre-mixed assay reagents into the plate. Incubate at room temperature for 1-4 hours.
-
TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against compound concentration to determine the EC₅₀ for co-regulator recruitment.
-
The maximal efficacy (% Emax) relative to a full agonist like GW4064 determines if the compound is a full or partial agonist.
-
Experiment 3: Target Gene Expression Analysis (qPCR)
This assay validates that the compound can engage the FXR pathway in relevant cell types and regulate the transcription of known downstream target genes.
Principle: Primary human hepatocytes or intestinal cell lines (like Caco-2) are treated with the compound. Changes in the mRNA levels of FXR target genes are then quantified using quantitative real-time PCR (qPCR).
Detailed Protocol:
-
Cell Treatment: Plate primary human hepatocytes or differentiated Caco-2 cells. Treat with the test compound at various concentrations (typically around its EC₅₀) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for FXR target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Key FXR Target Genes to Analyze:
| Tissue/Cell Type | Target Gene | Expected Regulation | Rationale | Reference |
| Liver (Hepatocytes) | SHP (NR0B2) | Upregulation | Key negative regulator of bile acid synthesis. | [3] |
| BSEP (ABCB11) | Upregulation | Bile salt export pump; promotes bile acid efflux. | [18] | |
| CYP7A1 | Downregulation | Rate-limiting enzyme in bile acid synthesis. | [3] | |
| Intestine (Caco-2) | FGF19 (FGF15 in mice) | Upregulation | Enterokine that signals to the liver to suppress bile acid synthesis. | [3] |
| IBABP (FABP6) | Upregulation | Intestinal bile acid binding protein. | [3] |
PART 3: IN VIVO SELECTIVITY AND EFFICACY
The final stage of selectivity assessment involves testing the compound in a relevant animal model to confirm tissue-specific target engagement and desired physiological outcomes.
Experiment 4: In Vivo Pharmacodynamic Study
Principle: A metabolically relevant animal model, such as the diet-induced obese or db/db mouse, is treated with the compound. Tissues and blood are collected to analyze tissue-specific gene expression and systemic biomarkers.
Detailed Protocol:
-
Animal Model: Use male db/db mice, which exhibit obesity, insulin resistance, and dyslipidemia.
-
Dosing: Acclimatize animals and then administer the test compound daily via oral gavage for 7-14 days. Include vehicle and positive control (e.g., OCA or Tropifexor) groups.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Harvest tissues, particularly the liver and terminal ileum, and snap-freeze for gene expression analysis.
-
Analysis:
-
Gene Expression: Perform qPCR on RNA extracted from the liver and ileum to measure the expression of target genes listed in the table above. This is crucial for determining tissue-specific activity (e.g., an intestine-restricted agonist should primarily upregulate Fgf15 in the ileum with minimal effect on hepatic Shp).[7]
-
Serum Biomarkers: Measure serum levels of FGF19, total cholesterol, HDL, LDL, and triglycerides to assess the compound's physiological impact.[3]
-
Interpreting the Data for a Comprehensive Profile:
By integrating the data from all three tiers, a comprehensive selectivity profile emerges. An ideal novel non-steroidal FXR agonist would exhibit:
-
High Potency: A low nanomolar EC₅₀ in the FXR transactivation assay.
-
High Specificity: >1,000-fold selectivity for FXR over all other nuclear receptors in the counter-screening panel.
-
Defined Agonism: A clear profile as either a full or partial agonist in the co-regulator recruitment assay, depending on the therapeutic goal.
-
Functional Activity: Robust and dose-dependent regulation of key FXR target genes in relevant cell types.
-
In Vivo Target Engagement: Desired tissue-specific activity and modulation of metabolic biomarkers in animal models, confirming the translatability of the in vitro findings.
This rigorous, multi-faceted approach ensures that only the most promising and selective candidates advance in the drug development pipeline, ultimately leading to safer and more effective therapies for patients with metabolic and liver diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
